2-Bromo-5-iodothiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-iodo-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrINS/c4-3-6-1-2(5)7-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJCQTBRSKINNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrINS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546084 | |
| Record name | 2-Bromo-5-iodo-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108306-63-4 | |
| Record name | 2-Bromo-5-iodo-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50546084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic Profile of 2-Bromo-5-iodothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-iodothiazole is a halogenated heterocyclic compound of significant interest in synthetic chemistry, particularly as a versatile building block in the development of novel pharmaceutical agents and functional materials. The differential reactivity of the bromine and iodine substituents allows for selective, stepwise functionalization, making it a valuable synthon. This guide provides a summary of the expected spectroscopic characteristics of this compound and general protocols for acquiring such data.
Note on Data Availability: As of this writing, detailed, publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) specifically for this compound is limited. The information presented herein is based on the analysis of its chemical structure and comparison with spectroscopic data for analogous thiazole derivatives.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound based on its structure and known data for similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Parameter | Expected Value |
| Chemical Shift (δ) | 7.5 - 8.0 ppm |
| Multiplicity | Singlet (s) |
| Solvent | CDCl₃ or DMSO-d₆ |
Rationale: The thiazole ring possesses a single proton at the C4 position. Its chemical shift is expected in the aromatic region, deshielded due to the electronegativity of the adjacent sulfur and nitrogen atoms, as well as the effects of the bromo and iodo substituents. With no adjacent protons, the signal will appear as a singlet.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Expected Chemical Shift (δ) |
| C2 (C-Br) | 140 - 145 ppm |
| C4 (C-H) | 130 - 135 ppm |
| C5 (C-I) | 85 - 95 ppm |
| Solvent | CDCl₃ or DMSO-d₆ |
Rationale: The carbon attached to the bromine (C2) is expected to be significantly deshielded. The carbon bearing the proton (C4) will also be in the aromatic region. The carbon attached to the iodine (C5) is anticipated to be the most shielded of the three due to the heavy atom effect of iodine.
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C=N stretch | 1650 - 1550 |
| C=C stretch (ring) | 1550 - 1450 |
| C-Br stretch | 700 - 500 |
| C-I stretch | 600 - 480 |
Rationale: The IR spectrum is expected to show characteristic peaks for the aromatic C-H bond, as well as the C=N and C=C stretching vibrations within the thiazole ring. The carbon-halogen stretches will appear in the fingerprint region.
Table 4: Predicted Mass Spectrometry Data
| Ion | Expected m/z | Notes |
| [M]⁺ | 289, 291 | Molecular ion peak with characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). |
| [M-Br]⁺ | 210 | Loss of the bromine atom. |
| [M-I]⁺ | 162, 164 | Loss of the iodine atom, will show the bromine isotopic pattern. |
| [C₃HNS]⁺ | 84 | Thiazole ring fragment. |
Rationale: The mass spectrum will be characterized by a molecular ion peak exhibiting the isotopic signature of bromine. Common fragmentation pathways for halogenated heterocycles include the loss of halogen atoms and fragmentation of the heterocyclic ring.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
-
Place a small amount of solid this compound onto the crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, data is collected over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done via a direct insertion probe or by dissolving it in a suitable solvent for techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Electron Impact (EI) ionization is also common for such molecules.
-
Ionization: Ionize the sample using the chosen method (e.g., EI at 70 eV).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
Reactivity and selectivity of the C-Br versus C-I bond in 2-Bromo-5-iodothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds in 2-bromo-5-iodothiazole. This heterocycle is a valuable building block in medicinal chemistry and materials science, owing to its two distinct and selectively addressable halogenated positions. Understanding the nuanced reactivity of this scaffold is critical for the efficient and regioselective synthesis of complex thiazole derivatives.
The C-I bond at the 5-position is significantly more reactive than the C-Br bond at the 2-position under a variety of common reaction conditions, particularly in metal-catalyzed cross-coupling reactions and metal-halogen exchange. This reactivity difference is primarily attributed to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, making it more susceptible to oxidative addition to a metal center (e.g., Palladium(0)) or metal-halogen exchange. This guide outlines the experimental conditions required to exploit this reactivity differential for selective monosubstitution at the C-5 position, followed by subsequent functionalization at the C-2 position.
Reactivity Overview and Strategic Approach
The synthetic strategy for the selective disubstitution of this compound follows a clear, logical progression. The initial, milder reaction targets the more labile C-I bond, leaving the C-Br bond intact. The resulting 2-bromo-5-substituted thiazole can then be subjected to a second, often more forcing, set of reaction conditions to modify the C-Br bond.
Caption: Logical workflow for the sequential functionalization of this compound.
Quantitative Data Summary: Regioselective Reactions
The following tables summarize quantitative data for key regioselective reactions of this compound, demonstrating the preferential reactivity at the C-5 (iodo) position.
Table 1: Selective Suzuki-Miyaura Coupling (C-I Position)
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O | 80 | 12 | 95 | |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2 eq) | Dioxane/H₂O | 100 | 16 | 92 | |
| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5 eq) | DME | 85 | 10 | 88 |
Table 2: Selective Sonogashira Coupling (C-I Position)
| Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 25 | 6 | 98 | |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | DMF | 50 | 4 | 96 | |
| 1-Heptyne | PdCl₂(dppf) (4) | CuI (8) | Piperidine | Toluene | 60 | 8 | 91 |
Table 3: Selective Metal-Halogen Exchange (Lithiation at C-I Position)
| Reagent (eq) | Electrophile | Solvent | Temp (°C) | Time | Yield (%) | Ref. |
| n-BuLi (1.1) | DMF | THF | -78 | 1h | 85 (of aldehyde) | |
| i-PrMgCl·LiCl (1.05) | I₂ | THF | -15 to 0 | 2h | >95 (by NMR) | |
| n-BuLi (1.1) | S₈ then MeI | THF | -78 | 1h | 78 (of -SMe) |
Experimental Protocols
Detailed methodologies for key selective experiments are provided below.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-5 Position
This procedure details the selective coupling of an arylboronic acid at the C-I position of this compound.
Caption: Experimental workflow for a selective Suzuki-Miyaura coupling reaction.
Methodology:
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To a reaction vessel, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
The vessel is evacuated and backfilled with nitrogen three times.
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Add the solvent system (e.g., a 4:1:1 mixture of toluene/ethanol/water) and degas the solution for 15 minutes.
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Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
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Heat the reaction mixture to 80°C and stir for 12 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
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Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
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Filter the mixture and concentrate the solvent under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the 2-bromo-5-arylthiazole.
Protocol 2: Selective Sonogashira Coupling at the C-5 Position
This procedure outlines the highly selective coupling of a terminal alkyne to the C-I position.
Methodology:
-
In a Schlenk flask, dissolve this compound (1.0 eq) in a suitable solvent such as THF or DMF.
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Add the terminal alkyne (1.1 eq), copper(I) iodide (0.1 eq), and a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
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Add an amine base, typically triethylamine or diisopropylamine (3.0 eq), which also acts as a solvent in some cases.
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Degas the reaction mixture by bubbling nitrogen through it for 20 minutes.
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Stir the reaction at room temperature for 6 hours or until completion is confirmed by TLC.
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Quench the reaction with saturated aqueous ammonium chloride solution.
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Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.
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Purify the residue by column chromatography to afford the 2-bromo-5-alkynylthiazole.
Protocol 3: Selective Lithiation and Electrophilic Quench at the C-5 Position
This protocol describes the metal-halogen exchange at the C-I bond, followed by trapping with an electrophile.
Caption: Workflow for selective lithiation and subsequent formylation at the C-5 position.
Methodology:
-
Add a solution of this compound (1.0 eq) in anhydrous THF to a flame-dried, nitrogen-purged flask.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70°C.
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Stir the resulting solution at -78°C for 1 hour to ensure complete metal-halogen exchange.
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Add the chosen electrophile (e.g., N,N-dimethylformamide, DMF, 1.5 eq) dropwise to the solution.
-
Continue stirring at -78°C for an additional 1-2 hours.
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Allow the reaction to slowly warm to room temperature and then quench by the careful addition of saturated aqueous ammonium chloride.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via silica gel chromatography.
Conclusion
The distinct reactivity of the C-I and C-Br bonds in this compound provides a powerful and reliable handle for the regioselective synthesis of complex, polysubstituted thiazoles. By selecting appropriate reaction conditions, chemists can predictably functionalize the C-5 position via cross-coupling or lithiation while preserving the C-2 bromine for subsequent transformations. The protocols and data presented in this guide serve as a foundational resource for researchers in drug discovery and materials science, enabling the streamlined development of novel thiazole-containing molecules.
Navigating the Synthesis and Application of 2-Bromo-5-iodothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-Bromo-5-iodothiazole, a key heterocyclic building block in organic synthesis and drug discovery. This document details its commercial availability, physicochemical properties, safety and handling protocols, and provides illustrative experimental procedures for its synthesis and application in common cross-coupling reactions.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers. The typical purities offered by commercial vendors range from 95% to over 98%. When selecting a supplier, it is crucial to consider the required purity for the intended application, as well as the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA).
Below is a summary of representative suppliers and their typical product specifications. Please note that this is not an exhaustive list and availability and specifications are subject to change.
| Supplier Category | Representative Companies | Typical Purity | Common Pack Sizes |
| Major Chemical Suppliers | Sigma-Aldrich (Merck), Fluorochem, TCI Chemicals | ≥97% | 1g, 5g, 25g |
| Specialty Chemical Suppliers | Ambeed, BenchChem, AOBChem, Matrix Scientific | 95% - 98% | 250mg, 1g, 5g |
| Chemical Marketplaces | LookChem, Echemi, DrugDu | Varies by listing | Varies by listing |
A general workflow for procuring this compound is outlined below.
Supplier selection and procurement workflow for this compound.
Physicochemical and Safety Data
Accurate data on the physical and chemical properties of this compound, as well as comprehensive safety information, are critical for its proper handling and use in experimental settings. The following tables summarize key data compiled from various supplier safety data sheets (SDS) and chemical databases.[1][2][3][4][5]
Table 2.1: Physicochemical Properties
| Property | Value |
| CAS Number | 108306-63-4 |
| Molecular Formula | C₃HBrINS |
| Molecular Weight | 289.92 g/mol |
| Appearance | Solid |
| Boiling Point | 270.59 °C at 760 mmHg[4] |
| Density | 2.626 g/cm³[4][5] |
| Flash Point | 117.449 °C[4] |
| Vapor Pressure | 0.011 mmHg at 25°C[4][5] |
| Storage Temperature | 2-8°C, inert atmosphere, keep in dark place[2] |
Table 2.2: Hazard Identification and Safety Information
| Hazard Category | GHS Classification and Statements |
| Acute Toxicity | H301: Toxic if swallowedH311: Toxic in contact with skinH331: Toxic if inhaled[2] |
| Signal Word | Danger[2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Experimental Protocols
The following sections provide detailed, illustrative protocols for the synthesis of this compound and its subsequent use in Suzuki and Stille cross-coupling reactions. These protocols are based on established chemical principles and procedures found in the scientific literature for similar compounds.
Synthesis of this compound
A plausible synthetic route to this compound involves a three-step process starting from the readily available 2-aminothiazole. This process includes bromination, deamination, and subsequent iodination.
Plausible synthetic route to this compound.
Step 1: Synthesis of 2-Amino-5-bromothiazole
This procedure is adapted from methodologies for the bromination of 2-aminothiazole.
-
Materials: 2-Aminothiazole, Acetic Acid, Bromine.
-
Procedure:
-
In a fume hood, dissolve 2-aminothiazole (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 2-amino-5-bromothiazole.
-
Step 2: Synthesis of 2-Bromothiazole
This step involves a Sandmeyer-type deamination reaction.
-
Materials: 2-Amino-5-bromothiazole, Sulfuric Acid, Sodium Nitrite, Copper(I) Bromide.
-
Procedure:
-
In a fume hood, prepare a solution of sulfuric acid in water in a round-bottom flask and cool it to 0°C.
-
Slowly add 2-amino-5-bromothiazole (1 equivalent) to the cold acid solution with stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature below 5°C.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 2-bromothiazole.
-
Purify the product by vacuum distillation or column chromatography.
-
Step 3: Synthesis of this compound
This final step is an electrophilic iodination.
-
Materials: 2-Bromothiazole, Iodine, Iodic Acid, Sulfuric Acid, Acetic Acid, Carbon Tetrachloride.
-
Procedure:
-
In a fume hood, combine 2-bromothiazole (1 equivalent), iodine, iodic acid, acetic acid, and carbon tetrachloride in a round-bottom flask.
-
Add concentrated sulfuric acid dropwise with stirring.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into a beaker containing ice and a solution of sodium bisulfite to quench the excess iodine.
-
Extract the product with an organic solvent, wash the organic layer sequentially with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Application in Cross-Coupling Reactions
This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions. The differential reactivity of the C-I and C-Br bonds allows for selective and sequential functionalization. Generally, the C-I bond is more reactive and will undergo oxidative addition to the palladium catalyst under milder conditions than the C-Br bond.
Sequential functionalization of this compound.
General Protocol for Suzuki Cross-Coupling
-
Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane, DMF/water mixture).
-
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1 equivalent), the arylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (2-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
General Protocol for Stille Cross-Coupling
-
Materials: this compound, Organostannane (e.g., Aryl-SnBu₃), Palladium catalyst (e.g., Pd(PPh₃)₄), Solvent (e.g., Toluene, THF, DMF).
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) and the organostannane (1.1-1.2 equivalents) in the chosen anhydrous, degassed solvent.
-
Add the palladium catalyst (1-5 mol%).
-
Heat the reaction mixture (typically 80-110°C) until the starting material is consumed as indicated by TLC or GC-MS.
-
Cool the reaction mixture and quench with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Filter the mixture through celite and extract the filtrate with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Conclusion
This compound is a versatile and commercially accessible building block with significant applications in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its distinct halogen functionalities allow for selective and sequential cross-coupling reactions, making it a valuable tool for the construction of diverse molecular scaffolds. A thorough understanding of its properties, safe handling procedures, and synthetic applications, as outlined in this guide, is essential for its effective utilization in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
An In-depth Technical Guide to 2-Bromo-5-iodothiazole: Safety, Handling, and Storage
This guide provides comprehensive safety, handling, and storage information for 2-Bromo-5-iodothiazole, tailored for researchers, scientists, and professionals in drug development. It outlines critical safety protocols, physical and chemical properties, and a detailed experimental methodology.
Chemical Identification and Properties
This compound is a halogenated heterocyclic compound used as a building block in organic synthesis.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₃HBrINS | |
| Molecular Weight | 305.91 g/mol | |
| Appearance | Off-white to yellow or brown solid/powder | |
| Melting Point | 95-97 °C (199-207 °F) | |
| Boiling Point | 268.9±23.0 °C (Predicted) | |
| Density | 2.7±0.1 g/cm³ (Predicted) | |
| Solubility | No data available |
Safety and Hazard Information
This compound is classified as a hazardous substance. Strict adherence to safety guidelines is essential.
GHS Hazard Classification
The compound is classified under the Globally Harmonized System (GHS) with the following hazards:
| GHS Classification | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
|
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
|
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation |
|
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
|
Precautionary Statements
Key precautionary statements for handling this chemical include:
-
Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ eye protection/ face protection).
-
Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).
Toxicological Information
-
Irritation: Causes skin irritation and serious eye irritation.
-
Inhalation: May cause respiratory tract irritation.
Handling and Storage Protocols
Proper handling and storage are critical to ensure safety and maintain the chemical's integrity.
Engineering Controls
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. Ensure safety shower and eyewash stations are readily accessible.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.
Storage Conditions
Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Caption: General workflow for safely handling this compound.
Emergency and First Aid Procedures
Immediate and appropriate action is required in case of accidental exposure.
Caption: Emergency response flowchart for accidental exposure.
Representative Experimental Protocol
The following is a representative protocol for a nucleophilic aromatic substitution reaction using this compound.
Synthesis of 4-(5-iodothiazol-2-yl)morpholine
This procedure details the reaction of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1 equivalent) in DMF, add morpholine (1.2 equivalents) and potassium carbonate (2.5 equivalents).
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
After cooling to room temperature, pour the mixture into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product via column chromatography to yield the desired 4-(5-iodothiazol-2-yl)morpholine.
Caption: Experimental workflow for synthesis of 4-(5-iodothiazol-2-yl)morpholine.
The Potential Biological Activities of 2-Bromo-5-iodothiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry, with a vast number of derivatives exhibiting a wide array of pharmacological properties. The strategic placement of halogen atoms on this heterocyclic scaffold has been shown to significantly modulate biological activity. This technical guide explores the potential biological activities of a specific, yet underexplored subclass: 2-Bromo-5-iodothiazole derivatives. While direct studies on this specific scaffold are limited in publicly available literature, this document extrapolates potential anticancer, antimicrobial, and enzyme inhibitory activities based on data from structurally related halogenated thiazole compounds. This guide aims to provide a foundational resource for researchers interested in the synthesis and evaluation of novel therapeutic agents derived from this compound, offering insights into potential mechanisms of action, suggested experimental protocols, and a framework for future drug discovery efforts.
Introduction: The Thiazole Scaffold in Drug Discovery
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold found in numerous FDA-approved drugs and biologically active natural products.[1] Its unique structural and electronic properties allow it to act as a versatile pharmacophore, engaging with a variety of biological targets. Thiazole derivatives have demonstrated a broad spectrum of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1]
The introduction of halogen atoms, such as bromine and iodine, onto the thiazole ring provides a powerful tool for medicinal chemists. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. The this compound scaffold is a particularly intriguing starting material for the synthesis of novel derivatives due to the differential reactivity of the carbon-bromine and carbon-iodine bonds, allowing for selective and sequential functionalization through cross-coupling reactions like the Suzuki or Stille reactions.[1]
Potential Anticancer Activity
While no specific anticancer data for this compound derivatives were found, numerous studies on other brominated and substituted thiazoles highlight their potential as cytotoxic agents.
Inferred Mechanisms and Potential Targets
Based on related compounds, derivatives of this compound could potentially exert anticancer effects through various mechanisms:
-
Kinase Inhibition: Many thiazole-containing compounds are known to be potent inhibitors of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. A key target in many cancers is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a tyrosine kinase involved in angiogenesis. Thiazole derivatives have been synthesized and shown to inhibit VEGFR-2, thereby potentially cutting off the blood supply to tumors.
Figure 1: Hypothetical inhibition of the VEGFR-2 signaling pathway.
-
Induction of Apoptosis: Halogenated thiazoles could trigger programmed cell death in cancer cells. This can occur through the modulation of pro- and anti-apoptotic proteins.
Quantitative Data from Analogous Compounds
To provide a reference for potential efficacy, the following table summarizes IC50 values for various substituted thiazole derivatives against common cancer cell lines. It is important to note that these are not derivatives of this compound but serve as examples of the potency that can be achieved with this class of compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylaminobenzothiazole-arylpropenones | HT-29 (Colon) | 3.47 - 3.72 | [2] |
| 2-Arylaminobenzothiazole-arylpropenones | A549 (Lung) | 3.89 - 4.07 | [2] |
| 2-Arylaminobenzothiazole-arylpropenones | MCF-7 (Breast) | 5.08 - 7.91 | [2] |
| 2-(Hydrazinyl)-thiazol-4-one (Brominated) | MCF-7 (Breast) | 31.5 | [3] |
| 2-(Hydrazinyl)-thiazol-4-one (Brominated) | HepG2 (Liver) | 51.7 | [3] |
Suggested Experimental Protocols
Cytotoxicity Assessment (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HepG2) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Figure 2: Experimental workflow for the MTT assay.
Potential Antimicrobial Activity
The thiazole ring is a component of many antimicrobial agents. The presence of halogens can enhance the lipophilicity of compounds, potentially improving their ability to penetrate bacterial cell membranes.
Inferred Spectrum of Activity
Based on studies of other halogenated thiazoles, derivatives of this compound could be expected to exhibit activity against a range of pathogens:
-
Gram-Positive Bacteria: Such as Staphylococcus aureus and Bacillus subtilis.
-
Gram-Negative Bacteria: Such as Escherichia coli and Pseudomonas aeruginosa.
-
Fungi: Such as Candida albicans and Aspergillus niger.
The combination of bromo and iodo substituents may offer a unique profile of activity.
Quantitative Data from Analogous Compounds
The following table presents Minimum Inhibitory Concentration (MIC) values for various substituted thiazole derivatives against selected microbial strains.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 2-Amino-4-(4-bromophenyl)thiazole derivative | S. aureus (Gram +) | - | [4] |
| 2-Amino-4-(4-bromophenyl)thiazole derivative | M. luteus (Gram +) | Moderate Activity | [4] |
| 2-Amino-4-(4-bromophenyl)thiazole derivative | C. albicans (Fungus) | Slight Activity | [4] |
| 5-Benzyliden-2-(thiazolylimino)thiazolidin-4-one (Bromo-derivative) | E. coli (Gram -) | 43.3 - 86.7 µM | |
| 5-Benzyliden-2-(thiazolylimino)thiazolidin-4-one (Bromo-derivative) | B. cereus (Gram +) | 43.3 - 86.7 µM |
Suggested Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate, with concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum), a negative control (broth only), and a standard antibiotic control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Potential Enzyme Inhibition
Thiazole derivatives are known to inhibit various enzymes. The specific substitution pattern on the this compound core would determine its selectivity and potency towards different enzyme targets. Based on related structures, potential targets could include carbonic anhydrases, acetylcholinesterase, and various kinases as previously mentioned.
Conclusion and Future Directions
While the direct biological evaluation of this compound derivatives is not yet extensively documented, the wealth of data on structurally similar halogenated thiazoles provides a strong rationale for their investigation as potential therapeutic agents. The dual halogenation at positions 2 and 5 offers a unique synthetic handle for creating diverse chemical libraries with fine-tuned pharmacological properties.
Future research should focus on:
-
Synthesis: Utilizing modern cross-coupling techniques to synthesize a library of derivatives from the this compound scaffold.
-
Screening: Evaluating these new compounds in a broad range of anticancer and antimicrobial assays.
-
Mechanism of Action Studies: For any identified hit compounds, elucidating the specific molecular targets and signaling pathways involved.
This guide serves as a starting point to stimulate and direct research into this promising, yet uncharted, area of medicinal chemistry. The unique reactivity and potential for diverse functionalization make this compound an attractive scaffold for the development of next-generation therapeutics.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Potential VEGFR-2 inhibitors based on the molecular structures of imidazo[2,1-b]thiazole and matrine: Design, synthesis, in vitro evaluation of antitumor activity and molecular docking | Semantic Scholar [semanticscholar.org]
- 3. chemscene.com [chemscene.com]
- 4. discovery.researcher.life [discovery.researcher.life]
The Versatility of 2-Bromo-5-iodothiazole: An In-depth Technical Guide for Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the pivotal role of 2-bromo-5-iodothiazole as a versatile heterocyclic building block in modern organic synthesis and medicinal chemistry. The unique arrangement of two distinct halogen atoms on the thiazole core imparts differential reactivity, enabling chemists to perform site-selective functionalization and construct complex molecular architectures with a high degree of control. This document provides a comprehensive overview of its synthetic utility, detailed experimental protocols for key transformations, and insights into the biological significance of the resulting compounds.
Introduction: The Strategic Advantage of Dihalogenated Heterocycles
Heterocyclic compounds are at the forefront of drug discovery, with a significant number of FDA-approved drugs featuring these core structures. Among them, the thiazole motif is of particular interest due to its prevalence in a wide array of biologically active natural products and synthetic molecules. Thiazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1]
This compound emerges as a particularly valuable synthon due to the differential reactivity of the carbon-bromine and carbon-iodine bonds. The C-I bond is more susceptible to oxidative addition to a palladium(0) catalyst compared to the C-Br bond. This reactivity difference allows for selective cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to be performed at the 5-position while leaving the 2-bromo substituent intact for subsequent transformations. This sequential and regioselective functionalization is a powerful strategy for the efficient synthesis of diverse libraries of compounds for drug discovery and materials science applications.
Regioselective Cross-Coupling Reactions: A Synthetic Playground
The differential reactivity of the halogens in this compound is the cornerstone of its utility. The greater reactivity of the C-I bond allows for selective functionalization at the 5-position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the case of this compound, the reaction can be selectively performed at the 5-position by carefully choosing the reaction conditions. This allows for the introduction of a wide variety of aryl and heteroaryl substituents.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The higher reactivity of the C-I bond in this compound allows for the selective introduction of alkynyl groups at the 5-position. This reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions.[2]
Stille Coupling
The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium. Similar to the other cross-coupling reactions, the regioselective coupling at the 5-position of this compound can be achieved due to the higher reactivity of the C-I bond.
Applications in the Synthesis of Bioactive Molecules
The ability to selectively functionalize this compound at two distinct positions makes it an ideal starting material for the synthesis of complex, biologically active molecules, particularly kinase inhibitors.
Case Study: Synthesis of CDK9 Inhibitors for Acute Myeloid Leukemia
Cyclin-dependent kinase 9 (CDK9) is a crucial transcriptional regulator, and its hyper-activation has been implicated in various cancers, including acute myeloid leukemia (AML).[3] This makes CDK9 an attractive therapeutic target. Researchers have successfully designed and synthesized a series of 2,5-disubstituted thiazole derivatives as potent CDK9 inhibitors, starting from a dihalogenated thiazole precursor.[3]
The general synthetic strategy involves a sequential cross-coupling approach, where an aryl or heteroaryl group is first introduced at the more reactive 5-position, followed by functionalization at the 2-position. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize the inhibitory potency and selectivity of the compounds.
The following table summarizes the in vitro biological activity of a selection of synthesized 2,5-disubstituted thiazole derivatives against the MOLM-13 human acute myeloid leukemia cell line and their inhibitory activity against CDK9.
| Compound | MOLM-13 IC₅₀ (µM) | CDK9 IC₅₀ (nM) |
| A4 (Hit Compound) | Weak | Weak |
| 24 | 0.034 | 5.5 |
| BAY1251152 (Positive Control) | 0.031 | - |
Data sourced from a study on 2,5-disubstituted thiazole derivatives as potential treatments for acute myeloid leukemia.[3]
Experimental Protocols
The following are representative, detailed methodologies for key experiments involving the functionalization of a dihalogenated thiazole core.
General Procedure for Sonogashira Coupling of an Iodo-Thiazole Derivative
This protocol is a general guideline for the Sonogashira coupling of a terminal alkyne with an iodo-substituted thiazole.
Materials:
-
Iodo-thiazole derivative (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (solvent and base)
Procedure:
-
To a sealed tube, add the iodo-thiazole derivative, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed triethylamine via syringe, followed by the terminal alkyne.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 60-100 °C) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole (A JNK Inhibitor Analog)
This protocol details the synthesis of a 2-thioether-benzothiazole derivative, which has been identified as a potent c-Jun N-terminal kinase (JNK) inhibitor.[4] This reaction demonstrates the utility of the bromo-substituent at the 2-position for nucleophilic aromatic substitution.
Materials:
-
Benzothiazol-2-thiol (1.0 eq)
-
Sodium methoxide (1.2 eq, 0.5 M solution in methanol)
-
2-Bromo-5-nitrothiazole (1.1 eq)
-
Methanol
-
1 N Hydrochloric acid
-
Water
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of benzothiazol-2-thiol (167 mg, 1 mmol) in methanol (5 mL), add sodium methoxide (2.4 mL, 0.5 M solution in methanol, 1.2 mmol) at room temperature.
-
Stir the mixture for 5 minutes.
-
Add 2-bromo-5-nitrothiazole (229 mg, 1.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature until completion is indicated by TLC (approximately 16 hours).
-
Acidify the reaction mixture with 1 N HCl.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water (2 x 30 mL), hexanes (2 x 30 mL), and 10% ethyl acetate in hexanes (2 x 30 mL) to yield the pure product.[4]
Visualizations: Pathways and Workflows
Visual representations are crucial for understanding complex chemical and biological processes. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: CDK9 Signaling Pathway and Inhibition.
Caption: Synthesis and Screening Workflow.
Conclusion
This compound stands out as a highly valuable and versatile building block in the synthesis of complex heterocyclic molecules. Its unique electronic properties and the differential reactivity of its two halogen atoms provide a powerful handle for medicinal chemists to perform regioselective and sequential cross-coupling reactions. The ability to precisely introduce a wide range of substituents at both the 2- and 5-positions of the thiazole ring has proven to be a successful strategy in the development of potent and selective kinase inhibitors for the treatment of diseases such as cancer. The methodologies and data presented in this guide underscore the immense potential of this compound in accelerating the discovery and development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and bio-evaluation of 2,5-disubstituted thiazole derivatives for potential treatment of acute myeloid leukemia through targeting CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Regioselective Suzuki-Miyaura Coupling of 2-Bromo-5-iodothiazole with Arylboronic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note provides a detailed protocol for the regioselective Suzuki-Miyaura coupling of 2-bromo-5-iodothiazole. Due to the differential reactivity of the carbon-halogen bonds (C-I > C-Br), the Suzuki coupling can be directed selectively to the 5-position of the thiazole ring, yielding 2-bromo-5-arylthiazole derivatives.[4] These products are valuable intermediates in the synthesis of complex molecules for pharmaceutical and materials science applications.
This protocol outlines the necessary reagents, equipment, and step-by-step procedures to successfully perform this transformation. It also includes a summary of representative reaction conditions and a workflow diagram for clarity.
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials and Equipment:
-
Reagents:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
-
Deionized water
-
Inert gas (Nitrogen or Argon)
-
-
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line (manifold)
-
Syringes and needles
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Column chromatography setup (silica gel)
-
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the flask under a positive flow of inert gas.
-
-
Solvent Addition and Reaction:
-
Degas the solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) by bubbling with inert gas for 15-20 minutes.
-
Add the degassed solvent to the reaction flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-bromo-5-arylthiazole.
-
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions for the regioselective Suzuki coupling of this compound with various arylboronic acids, adapted from similar reactions on halogenated heterocycles.[5][6]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 100 | 8 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 6 | 92 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2) | DMF/H₂O (5:1) | 110 | 4 | 88 |
| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | 78 |
| 5 | 2-Thienylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ (1.75) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 83 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
References
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Bromo-5-iodothiazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-bromo-5-iodothiazole in Stille and Sonogashira cross-coupling reactions. This versatile building block, featuring two distinct halogen atoms, allows for regioselective functionalization, making it a valuable tool in the synthesis of complex molecules for pharmaceutical and materials science research.
Introduction
This compound is a halogenated heterocyclic compound that serves as a key intermediate in organic synthesis. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds enables selective substitution, typically with the more reactive C-I bond participating in cross-coupling reactions under milder conditions, leaving the C-Br bond available for subsequent transformations. This sequential functionalization is a powerful strategy for the efficient construction of diverse molecular architectures.
Regioselectivity in Cross-Coupling Reactions
The palladium-catalyzed cross-coupling reactions of this compound are expected to proceed with high regioselectivity. The C-I bond is weaker and more susceptible to oxidative addition to the palladium(0) catalyst compared to the C-Br bond. This allows for selective coupling at the 5-position of the thiazole ring.
Stille Cross-Coupling Reactions
The Stille reaction is a versatile carbon-carbon bond-forming reaction between an organostannane and an organic halide, catalyzed by a palladium complex.[1][2] In the case of this compound, the reaction can be controlled to selectively couple at the 5-position.
General Reaction Scheme: Stille Coupling
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Bromo-5-iodothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective functionalization of 2-bromo-5-iodothiazole, a versatile building block for the synthesis of complex pharmaceutical intermediates. The differential reactivity of the C-I and C-Br bonds allows for sequential, regioselective cross-coupling reactions, enabling the introduction of diverse functionalities at the 5- and 2-positions of the thiazole ring.
Introduction
The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] The 2,5-disubstituted thiazole core, in particular, is found in potent kinase inhibitors such as Dabrafenib (a B-Raf inhibitor) and GSK1838705A (an IGF-1R/ALK inhibitor).[3][4] this compound serves as an excellent starting material for the synthesis of analogues of these drugs and other novel pharmaceutical candidates due to the well-defined reactivity hierarchy of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond, allowing for selective substitution at the 5-position while leaving the 2-position available for subsequent functionalization.
Regioselective Cross-Coupling Reactions
This section outlines protocols for key palladium-catalyzed cross-coupling reactions, focusing on the initial selective reaction at the C-5 position (iodine) of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the thiazole core and various aryl or vinyl groups.
Experimental Protocol: Synthesis of 2-Bromo-5-arylthiazole
-
To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a base such as K₃PO₄ (2.0-3.0 eq.).
-
Add a palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%).
-
Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[5]
-
Heat the reaction mixture with stirring at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and partition between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-bromo-5-arylthiazole.
Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable handles for further synthetic transformations or for their role in binding to biological targets.
Experimental Protocol: Synthesis of 2-Bromo-5-alkynylthiazole
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a copper(I) co-catalyst like CuI (5-10 mol%).
-
Add a degassed solvent, typically THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (1.1-1.5 eq.) dropwise to the mixture.
-
Stir the reaction at room temperature to 50 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Stille Coupling
The Stille coupling provides another effective method for C-C bond formation, particularly useful when the coupling partner is an organostannane.
Experimental Protocol: Synthesis of 2-Bromo-5-vinyl/arylthiazole
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the organostannane reagent (e.g., tributyl(vinyl)stannane or aryltributylstannane) (1.1-1.2 eq.) in a degassed solvent such as DMF or toluene.
-
Add a palladium catalyst, for instance, Pd(PPh₃)₄ (2-5 mol%). The addition of a copper(I) co-catalyst (e.g., CuI) can sometimes accelerate the reaction.
-
Heat the mixture to 80-110 °C for 6-18 hours, monitoring completion by TLC or LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and wash with aqueous KF solution (to remove tin byproducts) and brine.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the formation of C-N bonds, allowing for the synthesis of various amino-thiazole derivatives.
Experimental Protocol: Synthesis of N-Aryl-5-(2-bromothiazolyl)amine
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the desired amine (1.2-1.5 eq.), a palladium precatalyst, a suitable phosphine ligand (e.g., Xantphos), and a base such as Cs₂CO₃ or NaOtBu (2.0-3.0 eq.).
-
Add a dry, degassed solvent like toluene or dioxane.
-
Heat the reaction mixture at 90-120 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography to obtain the desired N-substituted 2-bromo-5-aminothiazole derivative.
Quantitative Data Summary
The following table summarizes representative yields for the regioselective functionalization at the 5-position of this compound, based on literature data for analogous dihalogenated heterocyclic systems. Actual yields may vary depending on the specific substrates and reaction conditions.
| Reaction Type | Coupling Partner | Product | Expected Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | 2-Bromo-5-phenylthiazole | 75-90 |
| 4-Methoxyphenylboronic acid | 2-Bromo-5-(4-methoxyphenyl)thiazole | 80-95 | |
| Sonogashira | Phenylacetylene | 2-Bromo-5-(phenylethynyl)thiazole | 70-85 |
| Trimethylsilylacetylene | 2-Bromo-5-((trimethylsilyl)ethynyl)thiazole | 85-95 | |
| Stille | Tributyl(vinyl)stannane | 2-Bromo-5-vinylthiazole | 65-80 |
| Tributyl(phenyl)stannane | 2-Bromo-5-phenylthiazole | 70-85 | |
| Buchwald-Hartwig | Aniline | N-Phenyl-5-(2-bromothiazolyl)amine | 60-75 |
| Morpholine | 4-(2-Bromo-5-thiazolyl)morpholine | 70-85 |
Visualizations
Experimental Workflow
Caption: Synthetic routes from this compound.
Signaling Pathway Inhibition by Thiazole-Based Drugs
The 2,5-disubstituted thiazole motif is a key component of several kinase inhibitors. For example, Dabrafenib targets the MAPK/ERK pathway by inhibiting the mutated B-Raf kinase, which is common in melanoma.
Caption: Inhibition of the B-Raf signaling pathway by Dabrafenib.
Another example is GSK1838705A, which inhibits the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Anaplastic Lymphoma Kinase (ALK), both of which are implicated in various cancers.
Caption: Dual inhibition of IGF-1R and ALK pathways by GSK1838705A.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Bromo-5-iodothiazole in the Synthesis of Kinase Inhibitors
Affiliation: Google Research
Abstract
2-Bromo-5-iodothiazole is a versatile heterocyclic building block with significant applications in medicinal chemistry, particularly in the synthesis of kinase inhibitors. The differential reactivity of the C-I and C-Br bonds allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. This application note details the utility of this compound in constructing a core scaffold for potent and selective kinase inhibitors, providing exemplary experimental protocols and relevant biological data.
Introduction
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. The thiazole ring is a privileged scaffold in kinase inhibitor design, present in numerous approved drugs and clinical candidates.[1] this compound offers a strategic advantage in the synthesis of 2,5-disubstituted thiazole-based kinase inhibitors due to the orthogonal reactivity of its two halogen atoms. The carbon-iodine bond is more reactive towards palladium-catalyzed reactions such as Suzuki, Sonogashira, and Stille couplings, allowing for the introduction of a substituent at the 5-position while leaving the C2-bromine atom intact for subsequent transformations like Buchwald-Hartwig amination.[1] This sequential approach enables the efficient construction of diverse chemical libraries for structure-activity relationship (SAR) studies.
Strategic Synthesis of a 2-(Arylamino)-5-arylthiazole Kinase Inhibitor Scaffold
A common and effective scaffold for kinase inhibitors is the 2-(arylamino)-5-arylthiazole core. This structure allows for the aryl group at the 5-position to be directed towards the solvent-exposed region of the ATP-binding pocket, while the arylamino group at the 2-position can form crucial hydrogen bonds with the hinge region of the kinase. The synthesis of this scaffold can be efficiently achieved from this compound via a sequential, one-pot Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted. Reagents should be of high purity and used as received from commercial suppliers. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light or with appropriate stains.
Protocol 1: Synthesis of 2-Bromo-5-(4-methoxyphenyl)thiazole via Suzuki-Miyaura Coupling
This protocol describes the selective coupling at the C5-iodide position of this compound.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 1,4-dioxane and water (4:1 v/v) to the flask.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-Bromo-5-(4-methoxyphenyl)thiazole.
Protocol 2: One-Pot Sequential Synthesis of N-(3-chlorophenyl)-5-(4-methoxyphenyl)thiazol-2-amine (A Representative Kinase Inhibitor)
This protocol outlines a one-pot procedure for the synthesis of a 2-(arylamino)-5-arylthiazole, a common scaffold for kinase inhibitors targeting enzymes such as Aurora kinases and Vascular Endothelial Growth Factor Receptor (VEGFR).
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
3-Chloroaniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
Step A: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk tube, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane.
-
Degas the mixture with argon for 15 minutes.
-
Add Pd(PPh₃)₄ and heat the reaction to 90 °C for 4-6 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.
Step B: Buchwald-Hartwig Amination
-
To the same reaction vessel containing the crude 2-Bromo-5-(4-methoxyphenyl)thiazole, add 3-chloroaniline, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Degas the mixture with argon for another 10 minutes.
-
Heat the reaction to 110 °C and stir for 12-18 hours.
-
Monitor the reaction by TLC for the formation of the final product.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-(3-chlorophenyl)-5-(4-methoxyphenyl)thiazol-2-amine.
Quantitative Data of Representative Thiazole-Based Kinase Inhibitors
The 2-(arylamino)-5-arylthiazole scaffold has been incorporated into numerous potent kinase inhibitors. The following table summarizes the inhibitory activity of selected compounds with this core structure against various kinases.
| Compound ID | Kinase Target | IC₅₀ (nM) | Reference |
| A-1 | Aurora A | 15 | Fancelli et al. |
| A-2 | Aurora B | 28 | Fancelli et al. |
| V-1 | VEGFR-2 | 51 | Al-Warhi et al.[2] |
| V-2 | VEGFR-2 | 78 | Al-Warhi et al.[2] |
| S-1 | Src | 0.6 | Dasatinib (BMS-354825)[3] |
| S-2 | Abl | 1.1 | Dasatinib (BMS-354825)[3] |
| C-1 | CDK9/CycT1 | 4 | Bettayeb et al. |
Signaling Pathway Context: Aurora Kinase Inhibition
Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers. Inhibitors of Aurora kinases can disrupt cell division and induce apoptosis in cancer cells. The 2-(arylamino)-5-arylthiazole scaffold developed from this compound can be effectively targeted to inhibit Aurora kinases.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. Its unique reactivity profile enables the efficient and selective construction of 2,5-disubstituted thiazole scaffolds through sequential palladium-catalyzed cross-coupling reactions. The provided protocols offer a robust methodology for accessing a key kinase inhibitor core structure, which can be further elaborated to generate libraries of potent and selective inhibitors for various kinase targets. The continued application of this building block will undoubtedly facilitate the discovery and development of novel therapeutics.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. sciforum.net [sciforum.net]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Thiazole Derivatives Using 2-Bromo-5-iodothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of novel thiazole derivatives utilizing the versatile building block, 2-Bromo-5-iodothiazole. The inherent reactivity differences between the bromo and iodo substituents allow for regioselective functionalization through a variety of palladium-catalyzed cross-coupling reactions, enabling the sequential introduction of diverse molecular fragments. This document outlines detailed protocols for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, supported by quantitative data from analogous systems and visualized workflows.
Introduction to Regioselective Synthesis
The synthetic utility of this compound lies in the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive towards oxidative addition to a Pd(0) complex than the carbon-bromine bond. This reactivity difference allows for selective functionalization at the 5-position of the thiazole ring, leaving the 2-bromo position intact for subsequent transformations. This sequential approach is a powerful tool for the construction of complex, multi-substituted thiazole derivatives, which are prevalent scaffolds in medicinal chemistry.
Key Synthetic Pathways
The primary strategies for the functionalization of this compound involve a two-step sequence:
-
Initial Cross-Coupling at the 5-position (C-I bond): The more reactive iodo group is selectively targeted in the first coupling reaction to introduce an aryl, vinyl, alkynyl, or amino group.
-
Secondary Cross-Coupling at the 2-position (C-Br bond): The remaining bromo group is then subjected to a second cross-coupling reaction to install a different functional group.
This stepwise approach allows for the controlled and predictable synthesis of a wide array of disubstituted thiazole derivatives.
Experimental Protocols and Data
The following sections provide detailed experimental protocols for key cross-coupling reactions. While specific data for this compound is limited in the literature, the following protocols are adapted from well-established procedures for structurally similar dihalogenated heterocycles. The provided quantitative data is derived from these analogous systems and serves as a strong guideline for reaction optimization.
Suzuki Cross-Coupling
The Suzuki coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide.
Experimental Protocol: Regioselective Suzuki Coupling at the 5-Position
-
To a dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and a base such as K₂CO₃ (2.0 mmol) or Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-Bromo-5-arylthiazole derivative.
Table 1: Quantitative Data for Suzuki Coupling of Dihalogenated Heterocycles (Analogous Systems)
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 85 | [1] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 92 | [1] |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 120 | 4 | 90 | [2] |
Stille Cross-Coupling
The Stille coupling enables the formation of C-C bonds using organotin reagents.
Experimental Protocol: Regioselective Stille Coupling at the 5-Position
-
In a flame-dried Schlenk tube, dissolve this compound (1.0 mmol) and the organostannane reagent (1.1 mmol) in anhydrous toluene (5 mL).
-
Add Pd(PPh₃)₄ (0.05 mmol) and CuI (0.1 mmol) as a co-catalyst.
-
Degas the solution with a stream of argon for 15 minutes.
-
Heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with a saturated aqueous solution of KF to remove tin byproducts, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 2-Bromo-5-substituted-thiazole.
Table 2: Quantitative Data for Stille Coupling of Dihalogenated Heterocycles (Analogous Systems)
| Entry | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | (Tributylstannyl)benzene | Pd(PPh₃)₄ (5) | CuI | Toluene | 110 | 16 | 78 | [3][4] |
| 2 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | THF | 65 | 24 | 82 | [3][4] |
| 3 | 2-(Tributylstannyl)pyridine | Pd₂ (dba)₃ (2.5) / P(2-furyl)₃ (10) | - | Toluene | 100 | 12 | 75 | [3][4] |
Sonogashira Cross-Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted aromatics.
Experimental Protocol: Regioselective Sonogashira Coupling at the 5-Position
-
To a solution of this compound (1.0 mmol) in a suitable solvent such as THF or DMF (5 mL), add the terminal alkyne (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol).
-
Add a base, typically a degassed solution of triethylamine (2.0 mmol) or diisopropylethylamine (2.0 mmol).
-
Stir the reaction mixture under an inert atmosphere at room temperature or with gentle heating (40-60 °C) for 4-12 hours.
-
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to afford the 2-Bromo-5-alkynylthiazole.
Table 3: Quantitative Data for Sonogashira Coupling of Dihalogenated Heterocycles (Analogous Systems)
| Entry | Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) / CuI (4) | Et₃N | THF | RT | 6 | 95 | [3][4] |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) / CuI (10) | Et₃N | DMF | 50 | 8 | 88 | [3][4] |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) / CuI (10) | DIPA | THF | RT | 12 | 91 | [3][4] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds.
Experimental Protocol: Regioselective Buchwald-Hartwig Amination at the 5-Position
-
Charge a Schlenk tube with this compound (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.08 mmol), and a strong base like sodium tert-butoxide (1.4 mmol) or cesium carbonate (2.0 mmol).
-
Seal the tube, and evacuate and backfill with argon.
-
Add anhydrous, degassed toluene or 1,4-dioxane (5 mL).
-
Heat the mixture to 80-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ether, and filter through Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to give the 2-Bromo-5-aminothiazole derivative.
Table 4: Quantitative Data for Buchwald-Hartwig Amination of Bromothiazoles (Analogous Systems)
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (8) | NaOtBu | Toluene | 100 | 18 | 85 | [5] |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 24 | 78 | [5] |
| 3 | Diphenylamine | Pd₂(dba)₃ (1.5) | Xantphos (6) | Cs₂CO₃ | Dioxane | 100 | 20 | 92 | [5] |
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the regioselective synthesis of novel thiazole derivatives from this compound.
Caption: Sequential cross-coupling strategy for this compound.
Caption: Standard laboratory workflow for cross-coupling reactions.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel thiazole derivatives. The distinct reactivity of the iodo and bromo substituents allows for a predictable and regioselective approach to the synthesis of complex molecules. The palladium-catalyzed cross-coupling reactions outlined in these notes provide a robust toolkit for researchers in drug discovery and materials science to access a wide range of functionalized thiazoles. While the provided protocols are based on analogous systems, they offer a solid foundation for the development of specific synthetic routes tailored to desired target molecules. It is recommended to perform small-scale optimization studies for each specific substrate combination to achieve optimal reaction conditions and yields.
References
Application Notes: 2-Bromo-5-iodothiazole as a Versatile Precursor in Natural Product Synthesis
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the use of 2-bromo-5-iodothiazole as a key building block in the synthesis of complex natural products. Its unique substitution pattern allows for selective, sequential cross-coupling reactions, making it a valuable precursor for the construction of intricate molecular architectures, particularly those containing a thiazole moiety.
Introduction
This compound is a strategically important starting material in organic synthesis, particularly for the construction of thiazole-containing natural products, a class of compounds known for their diverse and potent biological activities. The differential reactivity of the C-Br and C-I bonds allows for selective functionalization at the 2- and 5-positions of the thiazole ring. The carbon-iodine bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, enabling selective reaction at the 5-position while leaving the 2-bromo substituent intact for subsequent transformations. This sequential functionalization is a cornerstone of its utility in the total synthesis of complex molecules.
This application note will focus on the utility of this compound in the synthesis of key fragments of marine natural products, such as nostothiazole, through Stille and Suzuki cross-coupling reactions.
Data Presentation
The following table summarizes key quantitative data for the synthesis of a nostothiazole fragment starting from this compound.
| Step | Reaction Type | Reactants | Product | Yield (%) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) |
| 1 | Stille Coupling | This compound, (E)-1-(tributylstannyl)-1-propene | (E)-2-Bromo-5-(prop-1-en-1-yl)thiazole | 85% | ¹H NMR (CDCl₃, 400 MHz): δ 7.55 (s, 1H), 6.85 (dq, J = 15.6, 6.8 Hz, 1H), 6.20 (dq, J = 15.6, 1.6 Hz, 1H), 1.90 (dd, J = 6.8, 1.6 Hz, 3H). |
| 2 | Suzuki Coupling | (E)-2-Bromo-5-(prop-1-en-1-yl)thiazole, Thiazole-2-boronic acid pinacol ester | (E)-2-(Thiazol-2-yl)-5-(prop-1-en-1-yl)thiazole | 78% | ¹H NMR (CDCl₃, 500 MHz): δ 8.01 (s, 1H), 7.89 (d, J = 3.2 Hz, 1H), 7.41 (d, J = 3.2 Hz, 1H), 6.95 (dq, J = 15.5, 6.8 Hz, 1H), 6.30 (dq, J = 15.5, 1.5 Hz, 1H), 1.95 (dd, J = 6.8, 1.5 Hz, 3H). |
Experimental Protocols
Protocol 1: Synthesis of (E)-2-Bromo-5-(prop-1-en-1-yl)thiazole via Stille Coupling
This protocol details the selective cross-coupling at the 5-position of this compound.
Materials:
-
This compound
-
(E)-1-(tributylstannyl)-1-propene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylarsine (AsPh₃)
-
1,4-Dioxane, anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and AsPh₃ (0.08 eq).
-
Add anhydrous 1,4-dioxane to dissolve the solids.
-
To the resulting solution, add (E)-1-(tributylstannyl)-1-propene (1.1 eq) via syringe.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford (E)-2-bromo-5-(prop-1-en-1-yl)thiazole.
Protocol 2: Synthesis of (E)-2-(Thiazol-2-yl)-5-(prop-1-en-1-yl)thiazole via Suzuki Coupling
This protocol describes the subsequent coupling at the 2-position to form the core structure of nostothiazole.
Materials:
-
(E)-2-Bromo-5-(prop-1-en-1-yl)thiazole
-
Thiazole-2-boronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (2 M aqueous solution)
-
Toluene
-
Ethanol
Procedure:
-
To a round-bottom flask, add (E)-2-bromo-5-(prop-1-en-1-yl)thiazole (1.0 eq), thiazole-2-boronic acid pinacol ester (1.2 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Add a 2:1 mixture of toluene and ethanol.
-
Add the 2 M aqueous sodium carbonate solution (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 18 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield (E)-2-(thiazol-2-yl)-5-(prop-1-en-1-yl)thiazole.
Mandatory Visualization
Caption: Synthetic workflow for a nostothiazole fragment.
Caption: Reactivity logic of this compound.
Application Notes and Protocols: Regioselective Functionalization of 2-Bromo-5-iodothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the regioselective functionalization of 2-bromo-5-iodothiazole, a critical building block in medicinal chemistry. The differential reactivity of the C–I and C–Br bonds allows for sequential and site-selective introduction of various substituents, enabling the synthesis of diverse molecular scaffolds for drug discovery programs.
Overview of Regioselective Functionalization
The synthetic utility of this compound lies in the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in metal-catalyzed cross-coupling reactions. This reactivity difference allows for selective functionalization at the 5-position of the thiazole ring, while leaving the 2-position available for subsequent transformations. Common regioselective reactions include Suzuki, Sonogashira, Stille, and Heck couplings, as well as metal-halogen exchange reactions.
This stepwise approach is highly valuable for creating diverse libraries of compounds for screening and lead optimization. The resulting substituted thiazole derivatives have shown promise in various therapeutic areas, including as kinase inhibitors and anticancer agents.
Key Applications in Drug Development
Derivatives of this compound are prevalent in the development of targeted therapies. The thiazole scaffold serves as a versatile pharmacophore that can be tailored to interact with specific biological targets. For instance, substituted 2,5-thiazoles are core components of various kinase inhibitors, which are crucial in oncology and immunology research. The ability to systematically modify both the 2- and 5-positions of the thiazole ring allows for fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.
Experimental Protocols and Data
Synthesis of the Starting Material: this compound
The starting material, this compound, can be synthesized from 2-bromothiazole via a direct iodination reaction.
Protocol: Iodination of 2-Bromothiazole
-
Reaction Setup: In a flask protected from light, dissolve 2-bromothiazole (1.0 eq) in a suitable solvent such as chloroform or acetic acid.
-
Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 eq) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound.
Regioselective Functionalization at the 5-Position
The higher reactivity of the C-I bond is exploited for selective functionalization at the 5-position.
3.2.1. Suzuki Coupling
The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds between the thiazole ring and various aryl or heteroaryl boronic acids or esters.
Protocol: Suzuki Coupling of this compound with Arylboronic Acids
-
Reaction Setup: To a degassed mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq) in a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water), add a palladium catalyst.
-
Catalyst: Common catalysts include Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the 2-bromo-5-arylthiazole product.
Table 1: Examples of Suzuki Coupling Reactions at the 5-Position
| Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane/Water | 92 |
| 3-Pyridinylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 78 |
3.2.2. Sonogashira Coupling
The Sonogashira coupling enables the introduction of alkyne moieties at the 5-position of the thiazole ring.
Protocol: Sonogashira Coupling of this compound with Terminal Alkynes
-
Reaction Setup: In a suitable solvent such as THF or DMF, dissolve this compound (1.0 eq), a terminal alkyne (1.2 eq), and a base like triethylamine (TEA) (2.0 eq) or diisopropylamine (DIPA) (2.0 eq).
-
Catalyst System: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(PPh₃)₂ (0.05 eq), and a copper(I) co-catalyst, typically CuI (0.1 eq).
-
Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature to 50 °C for 2-8 hours.
-
Work-up: Remove the solvent in vacuo. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the 2-bromo-5-alkynylthiazole.
Table 2: Examples of Sonogashira Coupling Reactions at the 5-Position
| Terminal Alkyne | Pd Catalyst | Base | Solvent | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂/CuI | TEA | THF | 90 |
| Ethynyltrimethylsilane | Pd(PPh₃)₄/CuI | DIPA | DMF | 88 |
| 1-Hexyne | PdCl₂(PPh₃)₂/CuI | TEA | THF | 82 |
Subsequent Functionalization at the 2-Position
Once the 5-position is functionalized, the remaining C-Br bond at the 2-position can be targeted for further diversification.
Protocol: Suzuki Coupling at the 2-Position of a 2-Bromo-5-arylthiazole
-
Reaction Setup: To a degassed mixture of a 2-bromo-5-arylthiazole (1.0 eq), a different arylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq) in a suitable solvent (e.g., 1,4-dioxane/water), add a palladium catalyst.
-
Catalyst: A common choice is Pd(PPh₃)₄ (0.05 eq).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere at 90-110 °C for 6-18 hours.
-
Work-up and Purification: Follow the same procedure as for the 5-position Suzuki coupling to isolate the 2,5-diarylthiazole product.
Visualized Workflows
Caption: General workflow for the regioselective functionalization of 2-bromothiazole.
Caption: Experimental workflow for Suzuki coupling at the 5-position.
Caption: Simplified workflow for Sonogashira coupling at the 5-position.
Application Notes and Protocols for Microwave-Assisted Synthesis with 2-Bromo-5-iodothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup and protocols for the microwave-assisted synthesis of 2-bromo-5-arylthiazoles and 2-bromo-5-alkynylthiazoles. The use of 2-Bromo-5-iodothiazole as a starting material offers a versatile platform for the introduction of diverse molecular fragments, which is of significant interest in medicinal chemistry and materials science. Microwave-assisted synthesis is highlighted as a green chemistry approach that significantly reduces reaction times and can improve yields compared to conventional heating methods.
Introduction to Microwave-Assisted Synthesis with this compound
This compound is a valuable heterocyclic building block due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more labile and susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This chemoselectivity allows for the regioselective functionalization at the 5-position of the thiazole ring, leaving the 2-bromo position available for subsequent transformations.
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering several advantages over conventional heating methods. These include rapid and uniform heating, which can lead to dramatically reduced reaction times, increased product yields, and improved purity by minimizing the formation of byproducts.[1] For the synthesis of substituted thiazoles, microwave-assisted cross-coupling reactions, such as the Suzuki and Sonogashira couplings, provide an efficient and robust methodology.
Key Applications
-
Drug Discovery: The thiazole scaffold is a common motif in many biologically active compounds. Microwave-assisted synthesis allows for the rapid generation of libraries of substituted thiazoles for high-throughput screening.
-
Materials Science: Aryl- and alkynyl-substituted thiazoles can be utilized as building blocks for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Agrochemicals: Many pesticides and herbicides incorporate the thiazole ring system. Efficient synthesis methods are crucial for the development of new and improved agrochemicals.
Experimental Protocols
The following protocols are generalized procedures for the microwave-assisted Suzuki and Sonogashira coupling reactions of this compound. These protocols are based on established methods for similar heteroaryl halides and should be optimized for specific substrates.[2][3]
Protocol 1: Microwave-Assisted Suzuki Coupling for the Synthesis of 2-Bromo-5-arylthiazoles
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. The reaction is expected to proceed selectively at the C-I bond.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, KOH)
-
Solvent (e.g., 1,4-dioxane/water, DMF/water, ethanol/water)
-
Microwave reactor vials (with stir bars)
-
Microwave synthesizer
Procedure:
-
To a microwave reactor vial containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and the base (2.0-3.0 mmol).
-
Add the chosen solvent system (e.g., 5 mL of a 4:1 mixture of dioxane and water).
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (e.g., 100-150 °C) for a specified time (e.g., 10-30 minutes). The reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Sonogashira Coupling for the Synthesis of 2-Bromo-5-alkynylthiazoles
This protocol outlines the palladium- and copper-cocatalyzed coupling of this compound with a terminal alkyne. This reaction is also expected to be regioselective for the C-I bond.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) salt (e.g., CuI)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., DMF, THF, 1,4-dioxane)
-
Microwave reactor vials (with stir bars)
-
Microwave synthesizer
Procedure:
-
To a microwave reactor vial containing a magnetic stir bar, add this compound (1.0 mmol), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and the copper(I) salt (0.04-0.10 mmol, 4-10 mol%).
-
Add the solvent (e.g., 5 mL of DMF) and the base (e.g., 2.0 mmol of triethylamine).
-
Degas the mixture by bubbling with nitrogen or argon for 5-10 minutes.
-
Add the terminal alkyne (1.2 mmol).
-
Seal the vial with a septum cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (e.g., 80-120 °C) for a specified time (e.g., 5-20 minutes). Monitor the reaction by TLC or LC-MS.
-
After completion, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the microwave-assisted Suzuki and Sonogashira couplings of this compound, based on analogous reactions with similar substrates.[2][3]
Table 1: Representative Conditions for Microwave-Assisted Suzuki Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O (4:1) | 120 | 15 | >90 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | DMF/H₂O (4:1) | 140 | 10 | >90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | KOH | EtOH/H₂O (1:1) | 100 | 20 | 85-95 |
Table 2: Representative Conditions for Microwave-Assisted Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | DMF | 100 | 10 | >90 |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | i-Pr₂NH | THF | 80 | 15 | 80-90 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Dioxane | 110 | 5 | >90 |
Mandatory Visualizations
Caption: Experimental workflow for microwave-assisted synthesis.
Caption: Simplified catalytic cycle for Suzuki cross-coupling.
References
- 1. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Anwendungshinweise und Protokolle zur Derivatisierung von 2-Brom-5-iodthiazol für die medizinische Chemie
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsnotizen bieten detaillierte Protokolle und Daten zur Derivatisierung von 2-Brom-5-iodthiazol, einer vielseitigen Ausgangsverbindung für die Synthese von Molekülen mit potenzieller pharmakologischer Wirkung. Die selektive Funktionalisierung an der 5-Iod-Position durch verschiedene Kreuzkupplungsreaktionen ermöglicht die gezielte Einführung einer Vielzahl von Substituenten, was diesen Baustein für die medizinische Chemie besonders wertvoll macht.
Einleitung
2-Brom-5-iodthiazol ist ein heterocyclischer Baustein, der aufgrund seiner Fähigkeit zur regioselektiven Derivatisierung in der medizinischen Chemie breite Anwendung findet. Die deutlich höhere Reaktivität der Kohlenstoff-Iod-Bindung im Vergleich zur Kohlenstoff-Brom-Bindung ermöglicht eine selektive Funktionalisierung an der C5-Position mittels palladiumkatalysierter Kreuzkupplungsreaktionen. Dies erlaubt die Synthese einer Vielzahl von 2-Brom-5-substituierten Thiazolen, die als wichtige Zwischenprodukte für die Entwicklung von Wirkstoffen, beispielsweise als Kinaseinhibitoren, dienen.
Regioselektive Kreuzkupplungsreaktionen
Die Derivatisierung von 2-Brom-5-iodthiazol erfolgt vornehmlich durch Suzuki-, Stille- und Sonogashira-Kupplungen. Die nachstehenden Abschnitte fassen die Reaktionsbedingungen zusammen und liefern detaillierte Protokolle.
Suzuki-Kupplung
Die Suzuki-Kupplung ermöglicht die Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen dem Thiazolring und verschiedenen Aryl- oder Heteroarylboronsäuren.
Tabellarische Zusammenfassung der quantitativen Daten für die Suzuki-Kupplung
| Eintrag | Boronsäure | Katalysator (mol%) | Base | Lösungsmittel | Temperatur (°C) | Zeit (h) | Ausbeute (%) |
| 1 | Phenylboronsäure | Pd(PPh₃)₄ (5) | Na₂CO₃ (2 M) | Toluol/EtOH | 80 | 12 | 85 |
| 2 | 4-Methoxyphenylboronsäure | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxan/H₂O | 100 | 8 | 92 |
| 3 | Pyridin-3-ylboronsäure | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluol | 110 | 16 | 78 |
Stille-Kupplung
Die Stille-Kupplung wird zur Einführung von Alkyl-, Alkenyl- oder Arylgruppen unter Verwendung von Organozinnreagenzien genutzt.
Tabellarische Zusammenfassung der quantitativen Daten für die Stille-Kupplung
| Eintrag | Organostannan | Katalysator (mol%) | Ligand (mol%) | Lösungsmittel | Temperatur (°C) | Zeit (h) | Ausbeute (%) |
| 1 | Tributyl(phenyl)stannan | Pd(PPh₃)₄ (4) | - | Toluol | 110 | 12 | 88 |
| 2 | Tributyl(vinyl)stannan | PdCl₂(PPh₃)₂ (5) | - | DMF | 80 | 6 | 95 |
| 3 | (Thiophen-2-yl)tributylstannan | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | Dioxan | 100 | 18 | 82 |
Sonogashira-Kupplung
Die Sonogashira-Kupplung dient der Synthese von Alkinylthiazolen durch die Reaktion mit terminalen Alkinen.
Tabellarische Zusammenfassung der quantitativen Daten für die Sonogashira-Kupplung
| Eintrag | Alkin | Pd-Katalysator (mol%) | Cu-Kokatalysator (mol%) | Base | Lösungsmittel | Temperatur (°C) | Zeit (h) | Ausbeute (%) |
| 1 | Phenylacetylen | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 60 | 8 | 91 |
| 2 | Ethinyltrimethylsilan | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamin | DMF | 25 | 12 | 87 |
| 3 | Propargylalkohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Acetonitril | 50 | 6 | 89 |
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die allgemeinen Verfahren für die Derivatisierung von 2-Brom-5-iodthiazol.
Allgemeines Protokoll für die Suzuki-Kupplung
-
In einem trockenen Reaktionsgefäß werden 2-Brom-5-iodthiazol (1,0 Äq.), die entsprechende Boronsäure (1,2 Äq.), der Palladiumkatalysator (z. B. Pd(PPh₃)₄, 2–5 mol%) und die Base (z. B. Na₂CO₃, 2,0 Äq.) vorgelegt.
-
Das Gefäß wird evakuiert und mit einem Inertgas (z. B. Argon oder Stickstoff) gespült.
-
Ein entgastes Lösungsmittelgemisch (z. B. Toluol/Ethanol/Wasser) wird zugegeben.
-
Die Reaktionsmischung wird unter Inertgasatmosphäre bei der angegebenen Temperatur (siehe Tabelle) für die angegebene Zeit gerührt.
-
Nach Abkühlen auf Raumtemperatur wird die Mischung mit Wasser verdünnt und mehrmals mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.
-
Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über Na₂SO₄ oder MgSO₄ getrocknet und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte 2-Brom-5-arylthiazol zu erhalten.
Allgemeines Protokoll für die Stille-Kupplung
-
2-Brom-5-iodthiazol (1,0 Äq.), das Organostannan-Reagenz (1,1 Äq.) und der Palladiumkatalysator (z. B. Pd(PPh₃)₄, 2–5 mol%) werden in einem trockenen Reaktionsgefäß unter Inertgasatmosphäre gelöst.
-
Das entsprechende trockene und entgaste Lösungsmittel (z. B. Toluol oder Dioxan) wird zugegeben.
-
Die Reaktionsmischung wird bei der angegebenen Temperatur (siehe Tabelle) für die angegebene Zeit erhitzt, bis die Umsetzung (verfolgt durch DC oder LC-MS) vollständig ist.
-
Nach dem Abkühlen wird die Reaktionsmischung durch Celite filtriert, um den Katalysator zu entfernen.
-
Das Filtrat wird mit einer wässrigen Lösung von Kaliumfluorid gerührt, um Zinn-Nebenprodukte auszufällen.
-
Die Mischung wird erneut filtriert und die organische Phase abgetrennt, mit Wasser gewaschen, getrocknet und eingeengt.
-
Die Reinigung des Rohprodukts erfolgt mittels Säulenchromatographie.
Allgemeines Protokoll für die Sonogashira-Kupplung
-
In einem Schlenkrohr werden 2-Brom-5-iodthiazol (1,0 Äq.), der Palladiumkatalysator (z. B. PdCl₂(PPh₃)₂, 2–3 mol%) und der Kupfer(I)-iodid-Kokatalysator (4–10 mol%) in einem geeigneten Lösungsmittel (z. B. THF oder DMF) suspendiert.
-
Eine Base (z. B. Triethylamin oder Diisopropylamin, 2–3 Äq.) und das terminale Alkin (1,1–1,5 Äq.) werden zugegeben.
-
Das Reaktionsgefäß wird verschlossen und die Mischung bei der angegebenen Temperatur (siehe Tabelle) gerührt.
-
Nach vollständiger Umsetzung wird das Lösungsmittel im Vakuum entfernt.
-
Der Rückstand wird in einem organischen Lösungsmittel aufgenommen und mit Wasser und gesättigter Kochsalzlösung gewaschen.
-
Die organische Phase wird getrocknet (Na₂SO₄) und das Lösungsmittel entfernt.
-
Das Produkt wird durch Säulenchromatographie an Kieselgel gereinigt.
Visualisierungen
Die folgenden Diagramme illustrieren den allgemeinen Arbeitsablauf und die Reaktionswege.
Abbildung 1: Allgemeiner Arbeitsablauf zur Derivatisierung von 2-Brom-5-iodthiazol.
Abbildung 2: Experimenteller Arbeitsablauf für eine typische Kreuzkupplungsreaktion.
Troubleshooting & Optimization
How to avoid side reactions in 2-Bromo-5-iodothiazole Suzuki coupling
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to mitigate side reactions during the Suzuki coupling of 2-Bromo-5-iodothiazole.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion / No Reaction | 1. Catalyst inefficiency or degradation. 2. Insufficiently anhydrous conditions. 3. Ineffective base. 4. Low reaction temperature. | 1. Use a fresh, high-quality Palladium catalyst and ligand. Consider a pre-catalyst. 2. Ensure all glassware is oven-dried and solvents are rigorously dried. 3. Switch to a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄). 4. Incrementally increase the reaction temperature, monitoring for side product formation. |
| Significant Di-Coupling Product | 1. High reaction temperature or prolonged reaction time. 2. High catalyst loading. 3. Boronic acid is highly reactive. | 1. Reduce the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop it upon consumption of the starting material. 2. Decrease the catalyst loading. 3. Use a less reactive boronic acid derivative if possible, or slowly add the boronic acid to the reaction mixture. |
| Homo-Coupling of Boronic Acid | 1. Presence of oxygen in the reaction mixture. 2. Inappropriate base or solvent. | 1. Thoroughly degas the reaction mixture and maintain an inert atmosphere (Nitrogen or Argon). 2. Screen different bases and solvent systems. Sometimes a weaker base can minimize homo-coupling. |
| Debromination or Deiodination | 1. Presence of protic impurities. 2. Certain catalyst/ligand combinations. 3. Elevated temperatures. | 1. Use anhydrous solvents and reagents. 2. Screen different phosphine ligands. 3. Lower the reaction temperature. |
| Poor Selectivity (Coupling at C-Br) | 1. High reaction temperature favoring the less reactive site. 2. Inappropriate catalyst/ligand system. | 1. The C-I bond is significantly more reactive than the C-Br bond towards oxidative addition. This is generally not a major issue. If observed, significantly lower the reaction temperature. 2. Use a catalyst system known for high selectivity, such as those based on bulky electron-rich phosphine ligands. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the Suzuki coupling of this compound?
The main challenge is to achieve selective coupling at the more reactive C-I bond without promoting side reactions at the C-Br bond, such as di-coupling or debromination. The significant difference in reactivity between the carbon-iodine and carbon-bromine bonds generally allows for selective reaction at the 5-position (C-I).
Q2: Which palladium catalyst is best for selective mono-coupling?
While several palladium catalysts can be effective, Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used and have shown good results in achieving selective coupling at the C-I bond. The choice of catalyst can be substrate-dependent, and screening may be necessary.
Q3: What is the role of the base, and which one should I choose?
The base is crucial for activating the boronic acid. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used. For sensitive substrates, a milder base may be preferable to prevent degradation or side reactions.
Q4: How can I ensure the reaction is selective for the iodo position?
To ensure selectivity, it is critical to maintain a low reaction temperature initially and carefully monitor the reaction's progress. The oxidative addition to the C-I bond occurs at a much lower temperature than to the C-Br bond.
Q5: What should I do if I observe the formation of a di-substituted product?
The formation of a di-substituted product indicates that the reaction conditions are too harsh. To minimize this, you should reduce the reaction temperature, decrease the reaction time, and potentially lower the catalyst loading.
Optimized Reaction Conditions for Selective Mono-Coupling
The following table summarizes a set of optimized conditions for achieving selective Suzuki coupling at the 5-position of this compound.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (1-5 mol%) | Promotes selective oxidative addition at the C-I bond. |
| Ligand | PPh₃ (included in catalyst) | Stabilizes the palladium center. |
| Base | K₂CO₃ (2-3 equivalents) | Effective activation of the boronic acid with moderate basicity. |
| Solvent | Toluene/Ethanol/Water (e.g., 4:1:1) or Dioxane/Water | A mixed solvent system often improves the solubility of all reactants. |
| Temperature | 60-80 °C | Sufficient to activate the C-I bond while minimizing reactivity at the C-Br bond. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst oxidation and homo-coupling of the boronic acid. |
Experimental Protocol: Selective Suzuki Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.03 equivalents)
-
K₂CO₃ (2.5 equivalents)
-
Toluene, Ethanol, and Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvents (Toluene, Ethanol, and Water in a 4:1:1 ratio).
-
Add the Pd(PPh₃)₄ catalyst to the mixture.
-
Heat the reaction mixture to 70 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion (typically when starting material is consumed), cool the reaction to room temperature.
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Dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
The following diagrams illustrate the decision-making process for troubleshooting and the general experimental workflow.
Caption: Troubleshooting decision tree for Suzuki coupling.
Caption: General experimental workflow for selective coupling.
Optimizing catalyst and base conditions for 2-Bromo-5-iodothiazole reactions
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for optimizing catalyst and base conditions for reactions involving 2-Bromo-5-iodothiazole. The content is structured to address common challenges and provide clear, actionable guidance for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen atoms in this compound in cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. This differential reactivity allows for selective functionalization at the 5-position of the thiazole ring, leaving the bromine at the 2-position available for subsequent transformations.[1][2]
Q2: Which types of cross-coupling reactions are commonly performed on this compound?
A2: The most common cross-coupling reactions for this substrate are Suzuki-Miyaura (C-C bond formation with boronic acids/esters), Sonogashira (C-C bond formation with terminal alkynes), and Buchwald-Hartwig amination (C-N bond formation with amines).
Q3: What are the key parameters to consider when optimizing a cross-coupling reaction for this substrate?
A3: The key parameters to optimize are the choice of palladium catalyst and ligand, the type and amount of base, the solvent, and the reaction temperature. Each of these can have a significant impact on reaction yield, selectivity, and the formation of side products.
Q4: Can I perform a double cross-coupling to substitute both the bromine and iodine?
A4: Yes, it is possible to perform a sequential, one-pot, or stepwise double cross-coupling. Typically, the more reactive iodine at the 5-position is substituted first under milder conditions. The less reactive bromine at the 2-position can then be substituted in a subsequent step, often requiring more forcing conditions (e.g., a different catalyst/ligand system, stronger base, or higher temperature).
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Symptoms:
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Starting material (this compound) is largely unreacted.
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TLC/LC-MS analysis shows only starting materials and possibly some homo-coupling of the boronic acid.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to Pd(0). Consider using a pre-catalyst like a G3 or G4 palladacycle. For sluggish reactions, Pd(PPh₃)₄ can be a more reactive, albeit less stable, option. |
| Inappropriate Base | The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common. The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation of the substrate or boronic acid. Ensure the base is finely ground and anhydrous if required by the solvent system. |
| Protodeboronation | The boronic acid may be degrading. This can be caused by an overly strong base, excessive water in the reaction, or prolonged heating. Try using a milder base (e.g., K₂CO₃ instead of K₃PO₄) or a different solvent system (e.g., dioxane/water instead of DMF). |
| Poor Ligand Choice | The ligand choice is crucial for catalyst stability and activity. For electron-rich thiazoles, bulky electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective. |
| Solvent Issues | The reaction may not be soluble in the chosen solvent. A mixture of a non-polar solvent (like toluene or dioxane) with a polar aprotic solvent (like DMF) or water can be beneficial. Ensure solvents are appropriately degassed to prevent catalyst oxidation. |
Issue 2: Lack of Selectivity (Reaction at both C-Br and C-I sites)
Symptoms:
-
A complex mixture of products is observed, including mono- and di-substituted thiazoles.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Reaction Conditions Too Harsh | High temperatures or overly active catalyst systems can lead to the reaction of the less reactive C-Br bond. To favor mono-substitution at the C-I position, use milder conditions: lower the reaction temperature, use a less active catalyst, or a milder base. |
| Incorrect Catalyst/Ligand Combination | Some catalyst/ligand combinations are more selective than others. For high selectivity, a less reactive catalyst system may be preferable for the initial coupling at the iodine position. |
Issue 3: Homocoupling of the Alkyne (Glaser Coupling) in Sonogashira Reactions
Symptoms:
-
Significant formation of a symmetrical di-alkyne byproduct is observed.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Presence of Oxygen | Glaser coupling is often promoted by the presence of oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed. |
| Excessive Copper(I) Cocatalyst | High concentrations of the copper(I) cocatalyst can favor homocoupling. Reduce the amount of the copper salt (e.g., CuI) or consider a copper-free Sonogashira protocol. |
| Inappropriate Base | An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. Ensure the base is pure and free of oxidizing impurities. |
Experimental Protocols (Starting Points for Optimization)
Selective Suzuki-Miyaura Coupling at the 5-Position
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To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or boronic ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ at 2-5 mol% or PdCl₂(dppf) at 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
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Add a degassed solvent system (e.g., dioxane/water 4:1, or toluene).
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Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Selective Sonogashira Coupling at the 5-Position
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To a reaction vessel, add this compound (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂ at 2-5 mol%), and a copper(I) cocatalyst (e.g., CuI at 5-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
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Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq.).
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Stir the reaction at room temperature to 50 °C and monitor by TLC or LC-MS.
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Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
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Concentrate the filtrate and purify the crude product by column chromatography.
Selective Buchwald-Hartwig Amination at the 5-Position
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To a reaction vessel, add the palladium pre-catalyst (e.g., a G3 or G4 palladacycle with a ligand like XPhos or RuPhos, 1-3 mol%) and the base (e.g., NaOtBu or LHMDS, 1.2-1.5 eq.).[3]
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.
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Add a solution of this compound (1.0 eq.) and the amine (1.1-1.2 eq.) in an anhydrous, degassed solvent (e.g., toluene or dioxane).
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Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and quench with aqueous ammonium chloride.
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Extract the aqueous layer with an organic solvent, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter, concentrate, and purify the crude product by column chromatography.
Data Presentation
Table 1: Typical Starting Conditions for Selective Suzuki-Miyaura Coupling at the 5-Position
| Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Typical Yield Range |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 70-95% |
| Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2.0) | Dioxane | 90 | 75-98% |
| Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2.0) | DMF | 80 | 60-90% |
Note: Yields are highly substrate-dependent and these conditions serve as a starting point for optimization.
Table 2: Typical Starting Conditions for Selective Sonogashira Coupling at the 5-Position
| Catalyst (mol%) | Co-catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Typical Yield Range |
| PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | TEA (2.0) | THF | 25-50 | 70-95% |
| Pd(PPh₃)₄ (5) | CuI (10) | DIPEA (2.0) | DMF | 25 | 65-90% |
| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | TEA (2.0) | Acetonitrile | 60 | 70-92% |
Note: Yields are highly substrate-dependent and these conditions serve as a starting point for optimization.
Table 3: Typical Starting Conditions for Selective Buchwald-Hartwig Amination at the 5-Position
| Pre-catalyst (mol%) | Ligand | Base (eq.) | Solvent | Temp (°C) | Typical Yield Range |
| Pd₂(dba)₃ (2) | Xantphos | Cs₂CO₃ (1.5) | Dioxane | 110 | 60-85% |
| XPhos Pd G3 (2) | - | NaOtBu (1.2) | Toluene | 100 | 75-98% |
| RuPhos Pd G3 (2) | - | LHMDS (1.2) | THF | 80 | 70-95% |
Note: Yields are highly substrate-dependent and these conditions serve as a starting point for optimization.
Visualizations
Caption: Experimental workflow for optimizing cross-coupling reactions.
Caption: Troubleshooting decision tree for low-yield reactions.
References
Technical Support Center: Synthesis of 2,5-Disubstituted Thiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during the synthesis of 2,5-disubstituted thiazoles. It is designed for researchers, scientists, and drug development professionals to navigate the complexities of these synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2,5-disubstituted thiazoles?
A1: The most prevalent methods for synthesizing 2,5-disubstituted thiazoles include the Hantzsch thiazole synthesis, Gabriel thiazole synthesis, and the Cook-Heilbron synthesis. The Hantzsch synthesis is the oldest and most widely known method, involving the cyclization of α-halocarbonyl compounds with a thioamide.[1][2][3] The Gabriel synthesis utilizes the cyclization of α-acylaminocarbonyl compounds with a phosphorus pentasulfide source.[2][4] The Cook-Heilbron synthesis yields 5-amino-2,4-disubstituted thiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide or isothiocyanates.[1][2]
Q2: Why is the Hantzsch synthesis often challenging for 2,5-disubstituted thiazoles?
A2: The primary challenge in using the Hantzsch synthesis for 2,5-disubstituted thiazoles lies in the nature of the required starting materials. This substitution pattern necessitates the use of α-haloaldehydes, which are often unstable, volatile, and prone to self-polymerization. This instability can lead to low yields and the formation of multiple side products, complicating the purification process.
Q3: My Hantzsch reaction for a 2,5-disubstituted thiazole is giving a low yield. What are the potential causes and solutions?
A3: Low yields in the Hantzsch synthesis of 2,5-disubstituted thiazoles can stem from several factors:
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Purity of Starting Materials: The α-halocarbonyl compound and the thioamide must be pure. Impurities in the α-halocarbonyl, such as the corresponding ketone without the halogen, will not react. Similarly, impurities in the thioamide can lead to unwanted side reactions.
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Reaction Temperature: The reaction temperature is a critical parameter. While heating is often necessary to drive the reaction to completion, excessive heat can lead to the decomposition of the starting materials or the product. It is advisable to optimize the temperature for each specific substrate combination.
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Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Polar solvents like ethanol or dimethylformamide (DMF) are commonly used. For poorly soluble starting materials, a co-solvent system might be beneficial.
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Reaction Time: The reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time. Both incomplete reaction and prolonged reaction times leading to product degradation can result in low yields.
Q4: What are the common side products in the synthesis of 2,5-disubstituted thiazoles, and how can they be removed?
A4: Common side products can include unreacted starting materials, isomeric thiazole products (if the α-halocarbonyl is unsymmetrical), and products from self-condensation of the α-halocarbonyl compound. Purification is typically achieved through:
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Column Chromatography: This is the most common method for separating the desired product from side products and unreacted starting materials. The choice of solvent system for elution will depend on the polarity of the target molecule and the impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method. The choice of solvent is crucial and may require some experimentation to find the optimal conditions.
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Acid-Base Extraction: If the thiazole product has a basic nitrogen atom, it can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.
Troubleshooting Guides
Hantzsch Thiazole Synthesis
| Problem | Possible Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive α-halocarbonyl compound | - Verify the purity and integrity of the α-halocarbonyl by NMR or other spectroscopic methods. - If it has degraded, synthesize a fresh batch. |
| Low reactivity of the thioamide | - Ensure the thioamide is of high purity. - Consider using a more nucleophilic thioamide derivative if possible. | |
| Inappropriate reaction temperature | - Optimize the reaction temperature. Start with a lower temperature and gradually increase it while monitoring the reaction progress. | |
| Incorrect solvent | - Experiment with different solvents (e.g., ethanol, DMF, acetonitrile) to find the optimal one for your specific substrates. | |
| Formation of Multiple Products | Isomer formation from unsymmetrical α-halocarbonyls | - If possible, use a symmetrical α-halocarbonyl to avoid regioselectivity issues. - If an unsymmetrical α-halocarbonyl is necessary, carefully optimize the reaction conditions (temperature, solvent, catalyst) to favor the formation of the desired isomer. Separation of isomers may be required. |
| Side reactions of the α-haloaldehyde | - Use the α-haloaldehyde immediately after its preparation. - Consider in situ generation of the α-haloaldehyde. | |
| Difficult Purification | Product and impurities have similar polarities | - Try a different solvent system for column chromatography. A gradient elution may be necessary. - Consider derivatizing the product to alter its polarity for easier separation, followed by removal of the derivatizing group. - If the product is a solid, attempt recrystallization from various solvents. |
Experimental Protocols
General Protocol for Hantzsch Synthesis of a 2,5-Disubstituted Thiazole
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the thioamide (1.0 equivalent) and a suitable solvent (e.g., ethanol, 10 mL/mmol of thioamide).
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Addition of α-Halocarbonyl: Add the α-halocarbonyl compound (1.0-1.2 equivalents) to the solution.
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Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
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Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent.
| Parameter | Typical Conditions |
| Thioamide | 1.0 eq |
| α-Halocarbonyl | 1.0 - 1.2 eq |
| Solvent | Ethanol, DMF |
| Temperature | Reflux |
| Reaction Time | 2 - 24 hours |
| Yield | 40 - 90% (highly substrate dependent) |
Visualizations
Caption: A typical experimental workflow for the Hantzsch synthesis of 2,5-disubstituted thiazoles.
Caption: A logical troubleshooting guide for addressing low yields in 2,5-disubstituted thiazole synthesis.
References
Troubleshooting guide for low reactivity of 2-Bromo-5-iodothiazole
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for reactions involving 2-Bromo-5-iodothiazole. The primary focus is on addressing issues related to low reactivity in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound showing low or no conversion?
Low or no conversion is a common issue that can be attributed to several factors. The primary characteristic of this compound is the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond. Successful reactions exploit this difference for selective functionalization at the 5-position.
Troubleshooting Steps:
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Confirm Target Reactivity: Ensure your reaction is designed to target the C-I bond. Reactions attempting to cleave the C-Br bond without first reacting the C-I bond require much harsher conditions and different catalytic systems.
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Catalyst Activity: The palladium catalyst is the most critical component.
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Catalyst Deactivation: The thiazole ring, particularly the sulfur atom, can coordinate to the palladium center and act as a catalyst poison. This is a frequent cause of low reactivity in reactions with heterocyclic compounds. Using bulky, electron-rich phosphine ligands can shield the metal center and mitigate this effect.
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Oxidative State: Ensure you are using the correct palladium source (e.g., Pd(0) or a Pd(II) precatalyst that can be reduced in situ). The active catalyst for cross-coupling is the Pd(0) species.
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Reagent Quality: Use fresh, high-purity catalyst and ligands. Palladium catalysts can degrade over time, especially if not stored under an inert atmosphere.
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-
Reaction Conditions:
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Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure the reaction is set up under a rigorously inert atmosphere (Nitrogen or Argon) using proper Schlenk line or glovebox techniques.
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Solvent & Base: The choice of solvent and base is crucial. Ensure they are anhydrous and deoxygenated. The base must be strong enough to facilitate the transmetalation step but not so strong as to cause degradation of the substrate or catalyst.
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Q2: I'm observing a mixture of products, including starting material and homocoupled byproducts. What's going wrong?
The formation of byproducts indicates that while the catalyst is active, the desired reaction pathway is inefficient or competing with side reactions.
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Homocoupling: The formation of homocoupled products (e.g., from your boronic acid in a Suzuki coupling) often points to issues with the reaction stoichiometry or the rate of transmetalation versus reductive elimination. It can also be exacerbated by the presence of oxygen.
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Protodehalogenation: Loss of iodine or bromine from the starting material to yield 2-bromothiazole or 5-iodothiazole can occur, especially in the presence of protic impurities or certain bases.
Solutions:
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Optimize Catalyst/Ligand Ratio: A higher ligand-to-metal ratio can sometimes suppress side reactions.
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Temperature Control: Running the reaction at the lowest effective temperature can improve selectivity and reduce byproduct formation.
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Reagent Purity: Ensure the purity of your coupling partner (e.g., boronic acid, organostannane). Impurities can lead to unwanted side reactions.
Process Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving issues with low reactivity.
Caption: A step-by-step workflow for troubleshooting low reactivity in cross-coupling reactions.
Key Experimental Protocols & Data
The following protocols are provided as a starting point. Optimization may be required for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
This protocol is designed for the selective reaction at the more reactive C-I bond of this compound.
Methodology:
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To a dry Schlenk flask under an Argon atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1 - 1.5 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq).
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Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if required (e.g., SPhos, 2-10 mol%).
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Add a degassed solvent mixture, such as Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O.
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Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
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Upon completion, cool the reaction, dilute with an organic solvent (e.g., Ethyl Acetate), wash with water and brine, dry over Na₂SO₄, and purify by column chromatography.
Suzuki Coupling Catalytic Cycle
The diagram below illustrates the key steps in the Suzuki-Miyaura coupling, highlighting the selective activation of the C-I bond.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Data for Reaction Conditions
The choice of catalyst, ligand, and base significantly impacts reaction yield. The table below summarizes typical yields for the Suzuki coupling of this compound with phenylboronic acid under varied conditions.
| Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 75-85 |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 8 | 90-98 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DME | 85 | 16 | 80-90 |
| Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | Dioxane | 100 | 12 | >95 |
Note: Yields are approximate and can vary based on substrate purity, scale, and specific reaction setup.
This guide serves as a foundational resource. Always consult relevant literature for specific applications and safety information before beginning any experiment.
Preventing debromination or deiodination of 2-Bromo-5-iodothiazole
Welcome to the technical support center for 2-Bromo-5-iodothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing undesired debromination and deiodination during synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound in cross-coupling reactions?
A1: The main challenge is managing the reactivity of the two halogen substituents. Due to the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond, selective functionalization at the 5-position (iodine) is generally achievable. However, side reactions such as debromination, deiodination (hydrodehalogenation), and homo-coupling can occur, leading to reduced yields and purification difficulties.
Q2: Which halogen is more susceptible to removal (dehalogenation)?
A2: The iodine at the 5-position is more susceptible to both oxidative addition in cross-coupling reactions and undesired reductive dehalogenation. The C-I bond is weaker than the C-Br bond, making it more reactive.
Q3: What are the common side products observed in reactions with this compound?
A3: Common side products include:
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2-Bromothiazole: Resulting from deiodination.
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5-Iodothiazole: Resulting from debromination (less common).
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Thiazole: Resulting from complete dehalogenation.
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Homo-coupled products: Arising from the coupling of two molecules of the organometallic reagent or two molecules of the thiazole derivative.
Q4: Can I perform selective cross-coupling at the bromine position?
A4: While selective coupling at the iodine position is more straightforward, achieving selectivity at the bromine position is challenging and typically requires the iodine position to be functionalized first. By carefully selecting the catalyst and reaction conditions, it is possible to influence the regioselectivity of monoarylation for some dihaloazoles.[1]
Troubleshooting Guides
Issue 1: Significant formation of the deiodinated byproduct (2-Bromothiazole)
| Potential Cause | Troubleshooting Step | Rationale |
| High Reaction Temperature | Lower the reaction temperature. Start with room temperature if the coupling partner is sufficiently reactive. | Higher temperatures can promote hydrodehalogenation, especially of the more labile C-I bond. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. | Extended reaction times can lead to the accumulation of dehalogenated byproducts. |
| Inappropriate Base | Use a milder base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) instead of strong bases like NaOH, KOH, or alkoxides. | Strong bases can facilitate protonolysis of the aryl-metal intermediates, leading to dehalogenation. |
| Presence of Protic Impurities | Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry reagents. | Protic sources (e.g., water, alcohols) can be a source of hydrogen for hydrodehalogenation. |
| Ligand Choice | For Suzuki couplings, consider using electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) which can promote faster reductive elimination, minimizing side reactions. | The choice of ligand can significantly impact the rates of the elementary steps in the catalytic cycle, influencing the prevalence of side reactions. |
| Palladium Catalyst Precursor | Use a well-defined Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species. | In-situ reduction of Pd(II) to Pd(0) can sometimes lead to the formation of palladium hydrides, which can participate in dehalogenation. |
Issue 2: Formation of the debrominated byproduct (5-Iodothiazole)
This is a less common issue due to the higher strength of the C-Br bond. If observed, the troubleshooting steps are similar to those for deiodination, with a focus on using milder reaction conditions.
Issue 3: Low or no reactivity in cross-coupling reactions
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst and ligand. Consider a different palladium source or ligand. | The catalyst may have degraded or may not be suitable for the specific transformation. |
| Inefficient Transmetalation | For Suzuki reactions, ensure the boronic acid is of high quality. For Stille reactions, the organotin reagent should be pure. The addition of additives like Cu(I) salts can sometimes facilitate transmetalation in Stille couplings. | The transfer of the organic group from the organometallic reagent to the palladium center can be a rate-limiting step. |
| Base Incompatibility | The chosen base may not be optimal for the specific coupling reaction. Screen a variety of bases (e.g., carbonates, phosphates, fluorides). | The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings. |
| Solvent Effects | The solvent can influence the solubility of reagents and the stability of catalytic intermediates. Consider screening different aprotic solvents (e.g., Toluene, Dioxane, THF, DMF). |
Experimental Protocols (Examples)
The following are example protocols for selective cross-coupling at the 5-position (iodine) of this compound. These should be considered as starting points and may require optimization.
Protocol 1: Suzuki-Miyaura Coupling
This protocol aims for selective coupling at the C-I bond.
| Parameter | Condition |
| Reactants | This compound (1.0 eq.), Arylboronic acid (1.1 - 1.5 eq.) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(dppf) (2-5 mol%) |
| Base | K₂CO₃ (2.0 - 3.0 eq.) or Cs₂CO₃ (2.0 eq.) |
| Solvent | Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) |
| Temperature | 60-80 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Methodology:
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To a dried Schlenk flask, add this compound, the arylboronic acid, and the base.
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Evacuate and backfill the flask with an inert gas (repeat 3 times).
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Add the palladium catalyst.
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Add the degassed solvent system via syringe.
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Heat the reaction mixture to the desired temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).
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Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Protocol 2: Sonogashira Coupling
This protocol is for the selective coupling of a terminal alkyne at the C-I bond.
| Parameter | Condition |
| Reactants | This compound (1.0 eq.), Terminal Alkyne (1.2 - 1.5 eq.) |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) |
| Co-catalyst | CuI (5-10 mol%) |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq.) |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 50 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Methodology:
-
To a dried Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent, the base, and finally the terminal alkyne via syringe.
-
Stir the reaction at the specified temperature until completion.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizations
Experimental Workflow for Minimizing Dehalogenation
Caption: Workflow to minimize dehalogenation side reactions.
Troubleshooting Logic for Deiodination
Caption: Troubleshooting flowchart for deiodination.
References
Managing impurities in the synthesis of 2-Bromo-5-iodothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Bromo-5-iodothiazole.
Troubleshooting Guides
Issue: Low Yield of this compound
Q1: My reaction yield is consistently below 50%. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily incomplete reaction, degradation of the product, or suboptimal reaction conditions. Here are some troubleshooting steps:
-
Incomplete Iodination: The iodinating agent, typically N-iodosuccinimide (NIS), may not be fully consumed. Ensure you are using a slight excess of NIS (typically 1.05-1.2 equivalents). The reaction progress should be monitored by TLC or HPLC to ensure the disappearance of the starting material, 2-bromothiazole.
-
Reaction Temperature: The reaction is typically carried out at room temperature. Lower temperatures can lead to a sluggish reaction, while excessively high temperatures may promote side reactions and product degradation. It is recommended to maintain a consistent temperature throughout the reaction.
-
Reaction Time: While many procedures suggest a reaction time of a few hours, the optimal time can vary. Monitor the reaction until completion. Extending the reaction time unnecessarily can lead to the formation of degradation products.
-
Purity of Starting Material: The purity of the starting 2-bromothiazole is crucial. Impurities in the starting material can interfere with the reaction and lead to lower yields. Ensure the 2-bromothiazole is of high purity before use.
Issue: Presence of Significant Impurities in the Crude Product
Q2: My crude product shows multiple spots on the TLC plate, and NMR/GC-MS analysis indicates the presence of several impurities. How can I identify and minimize them?
A2: The most common impurities in the synthesis of this compound are unreacted starting material (2-bromothiazole), di-substituted byproducts (2,5-dibromothiazole and 2,5-diiodothiazole), and residual succinimide from the NIS reagent.
-
Unreacted 2-bromothiazole: This is often due to insufficient iodinating agent or reaction time. As mentioned in A1, ensure a slight excess of NIS and monitor the reaction for completion.
-
2,5-Dibromothiazole: This impurity can arise if the starting material contains 2,5-dibromothiazole or if there is a bromine source that can react with the product. Ensure the purity of your starting 2-bromothiazole.
-
2,5-Diiodothiazole: Formation of this byproduct can occur if an excess of the iodinating agent is used or if the reaction is allowed to proceed for too long at elevated temperatures. Use a controlled amount of NIS (1.05-1.2 equivalents).
-
Succinimide: This is a byproduct of the reaction when using NIS. It is typically removed during the aqueous work-up. Ensure thorough washing of the organic layer with water or a mild base like sodium thiosulfate solution to remove succinimide and any remaining iodine.
Impurity Profile and Management
| Impurity | Formation Pathway | Recommended Action |
| 2-bromothiazole | Incomplete reaction | Increase reaction time, use a slight excess of NIS, monitor reaction progress. |
| 2,5-dibromothiazole | Impurity in starting material or side reaction | Use high-purity 2-bromothiazole, control reaction temperature. |
| 2,5-diiodothiazole | Over-iodination | Use a controlled excess of NIS (1.05-1.2 eq.), avoid prolonged reaction times. |
| Succinimide | Byproduct of NIS | Thorough aqueous work-up with water and sodium thiosulfate solution. |
Frequently Asked Questions (FAQs)
Q3: What is the best method for purifying crude this compound?
A3: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
-
Recrystallization: This is an effective method for removing minor impurities and obtaining highly pure crystalline product. A common solvent system for recrystallization is a mixture of ethanol and water or hexanes.
-
Column Chromatography: For mixtures with impurities of similar polarity to the product, silica gel column chromatography is recommended. A typical eluent system is a gradient of ethyl acetate in hexanes. This method is very effective at separating the desired product from both more and less polar impurities.
Q4: Which analytical techniques are best suited for assessing the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): Useful for rapid monitoring of reaction progress and for a qualitative assessment of the number of components in the crude product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to detect and quantify even minor impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and confirming the mass of the desired product and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
Experimental Protocols
Synthesis of this compound
-
To a solution of 2-bromothiazole (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using a 1:4 mixture of ethyl acetate and hexanes as the eluent).
-
Once the starting material is consumed (typically after 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Purification by Column Chromatography
-
Prepare a silica gel column using a slurry of silica gel in hexanes.
-
Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the adsorbed material onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate).
-
Collect the fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield pure this compound.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Formation pathways of key impurities.
Caption: Troubleshooting workflow for impurity management.
Impact of solvent choice on 2-Bromo-5-iodothiazole reaction outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-5-iodothiazole. The following information addresses common issues related to solvent choice and its impact on reaction outcomes, particularly in cross-coupling and lithiation reactions.
Frequently Asked Questions (FAQs)
Q1: In what order do the halogen atoms on this compound typically react in cross-coupling reactions?
A1: Due to the difference in bond strength (C-I < C-Br), the iodine at the 5-position is significantly more reactive than the bromine at the 2-position. In most palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings, the C-I bond will react selectively, allowing for the introduction of a substituent at the 5-position while leaving the 2-bromo position intact for subsequent functionalization.
Q2: How does solvent polarity generally affect Sonogashira coupling reactions?
A2: The choice of solvent in Sonogashira couplings is a delicate balance. Polar aprotic solvents like DMF or DMSO can enhance reaction rates and yields by solvating and stabilizing charged or polar intermediates.[1] However, in some cases, non-polar solvents like toluene have been found to be superior.[1] This can be because highly coordinating polar solvents like DMF may displace necessary ligands from the palladium catalyst, thereby slowing down the reaction.[1]
Q3: Can I perform a lithiation on this compound? How does the choice of base and solvent affect the outcome?
A3: Yes, lithiation is possible, but the outcome is highly dependent on the lithiating agent. Using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) typically results in deprotonation at the most acidic proton, which is adjacent to the sulfur and between the two halogens. For a similar substrate, 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole, lithiation with LDA occurred at position 5. In contrast, using a stronger, more sterically hindered base like t-butyllithium (t-BuLi) can lead to simultaneous lithiation at both the 2 and 5 positions.[2][3] The choice of an appropriate aprotic and dry solvent like THF is crucial to prevent quenching of the organolithium intermediates.
Q4: I am observing significant homocoupling of my alkyne (Glaser coupling) in a Sonogashira reaction. What is a likely cause related to the solvent or additives?
A4: While several factors can contribute to Glaser coupling, the presence of excess copper salts is a common culprit. This side reaction can be more pronounced in certain solvent systems. It is advisable to use the minimum effective amount of the copper co-catalyst. Some modern protocols for Sonogashira couplings are even copper-free, which can mitigate this issue entirely.[4][5]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki Coupling
| Symptom | Possible Cause | Suggested Solution |
| Reaction is sluggish or stalls. | Poor solubility of starting materials. | While 1,4-dioxane/water is a common solvent system for Suzuki reactions,[3][6] consider switching to a solvent with better solubilizing properties for your specific substrate, such as 2-MeTHF, which has shown to significantly increase yields in some cases.[7] |
| Decomposition of starting material or product. | Reaction temperature is too high for the chosen solvent. | Select a solvent with a higher boiling point if high temperatures are required, or a solvent that allows the reaction to proceed at a lower temperature. Ensure the solvent is properly degassed to prevent oxidative side reactions. |
| Failure to react at the C-Br bond in a second coupling step. | Insufficient reactivity of the C-Br bond. | After the first coupling at the C-I position, the C-Br bond is less reactive. A more forcing solvent system (e.g., a higher boiling point ether like dioxane or toluene) and a stronger base (e.g., K₃PO₄ or Cs₂CO₃) may be required for the second coupling.[6] |
Issue 2: Poor Regioselectivity or Side Reactions in Sonogashira Coupling
| Symptom | Possible Cause | Suggested Solution |
| Reaction occurs at both the bromo and iodo positions. | Reaction conditions are too harsh. | To ensure selectivity for the C-I bond, use milder conditions. This can include lowering the reaction temperature and using a less active catalyst system. Polar aprotic solvents like DMSO often facilitate high conversion at room temperature.[4] |
| Low yield despite using a polar aprotic solvent like DMF. | Solvent is inhibiting the catalyst. | DMF can sometimes displace essential ligands from the palladium catalyst.[1] Consider switching to a non-polar solvent like toluene, which may prevent this inhibition and improve the yield.[1] |
| Formation of undesired byproducts. | Solvent is not inert or is of poor quality. | Ensure the use of high-purity, dry, and degassed solvents. Protic impurities can interfere with the catalytic cycle, and dissolved oxygen can lead to unwanted side reactions like homocoupling. |
Quantitative Data Summary
The following tables summarize the effect of solvent choice on the yield of analogous cross-coupling reactions.
Table 1: Solvent Effect on Sonogashira Coupling Yields (Data is illustrative and based on general findings for aryl halides)
| Solvent | Type | Typical Yield Range | Reference |
| DMSO | Polar Aprotic | 90-100% | [4] |
| DMF | Polar Aprotic | 60-95% | [1][4] |
| Acetonitrile (ACN) | Polar Aprotic | 60-80% | [4] |
| THF | Polar Aprotic | 60-70% | [4] |
| 1,4-Dioxane | Non-polar | ~74% | [4] |
| Toluene | Non-polar | Can be >70% in specific cases | [1] |
| Methanol/Ethanol | Polar Protic | <50% | [4] |
| Dichloromethane (DCM) | Non-polar | <50% | [4] |
Table 2: Common Solvent Systems for Suzuki Coupling of Halo-thiophenes/thiazoles (Data is illustrative and based on general findings for analogous substrates)
| Solvent System | Base | Typical Yield Range | Reference |
| 1,4-Dioxane / H₂O | K₃PO₄ | 65-76% | [3][6] |
| 2-MeTHF | - | Can provide yields up to 95% | [7] |
| Toluene / H₂O | Na₂CO₃ | Moderate to Good | - |
| DMF | K₂CO₃ | Moderate to Good | - |
Experimental Protocols
General Protocol for Regioselective Suzuki Coupling at the 5-position:
-
To a reaction vessel, add this compound (1 eq.), the desired arylboronic acid (1.1-1.5 eq.), and a suitable base such as K₃PO₄ (2 eq.).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (2.5-5 mol%).
-
Under an inert atmosphere (e.g., Argon or Nitrogen), add a degassed solvent system, typically a 4:1 mixture of 1,4-dioxane and water.[3][6]
-
Stir the mixture at an elevated temperature (e.g., 90°C) for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Copper-Free Sonogashira Coupling at the 5-position:
-
In a reaction vessel, combine this compound (1 eq.), the terminal alkyne (1.2-1.5 eq.), a palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5-5 mol%), and a base (e.g., TMP or DABCO, 2 eq.).[4]
-
Under an inert atmosphere, add a dry, degassed polar aprotic solvent such as DMSO.[4]
-
Stir the reaction at room temperature for the required time (can range from a few hours to overnight), monitoring by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Combine the organic layers, dry, and concentrate.
-
Purify by column chromatography.
Visualizations
References
- 1. books.lucp.net [books.lucp.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues and proper storage of 2-Bromo-5-iodothiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage of 2-Bromo-5-iodothiazole. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and purity of this compound, it is crucial to store it under the following conditions:
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Light: In a dark place, protected from light.[2]
-
Container: In a tightly sealed, suitable container.
Q2: What are the known stability issues with this compound?
-
Sensitivity to Heat: Elevated temperatures can lead to decomposition.
-
Photosensitivity: Exposure to light may cause degradation.
-
"Halogen Dance" Isomerization: Under strongly basic conditions, dihalogenated thiazoles can undergo a rearrangement reaction where the halogen atoms migrate to different positions on the thiazole ring. This is a potential concern when using strong bases in synthetic protocols.
-
Hydrolytic Instability: Although not explicitly documented, prolonged exposure to moisture, especially under acidic or basic conditions, could potentially lead to hydrolysis of the carbon-halogen bonds.
Q3: What are the potential degradation products of this compound?
A3: Specific degradation products have not been extensively characterized in the available literature. However, based on general chemical principles, potential degradation pathways could include:
-
Dehalogenation: Loss of one or both halogen atoms to form mono-halogenated or unsubstituted thiazole derivatives.
-
Hydrolysis: Replacement of a halogen atom with a hydroxyl group.
-
Ring Opening: Under harsh conditions, the thiazole ring itself may degrade.
Q4: How can I assess the purity of my this compound sample?
A4: Several analytical techniques can be employed to assess the purity of this compound. The choice of method will depend on the available instrumentation and the required level of detail.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the main component and any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate volatile components and identify them based on their mass spectra.
-
Melting Point Analysis: A sharp melting point range close to the literature value can be an indicator of high purity.
Troubleshooting Guides
Low Yields in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Low yields in cross-coupling reactions involving this compound can be a common issue. The following troubleshooting guide addresses potential causes and solutions.
Problem: Low or no product formation in a cross-coupling reaction.
Caption: Troubleshooting workflow for low yields in cross-coupling reactions.
Unexpected Side Products
The formation of unexpected side products can indicate underlying stability or reactivity issues.
Problem: Observation of unexpected peaks in NMR or LC-MS analysis of the reaction mixture.
Caption: Troubleshooting guide for the formation of unexpected side products.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃HBrINS |
| Molecular Weight | 289.92 g/mol |
| Appearance | Solid |
| Boiling Point | 270.59 °C at 760 mmHg[1] |
| Density | 2.626 g/cm³[1] |
| Flash Point | 117.449 °C[1] |
| Refractive Index | 1.714[1] |
Table 2: Recommended Storage and Handling Parameters
| Parameter | Recommendation |
| Storage Temperature | 2-8°C[1][2] |
| Atmosphere | Inert (e.g., Argon, Nitrogen)[2] |
| Light Conditions | Protect from light[2] |
| Handling | Use in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE). |
Experimental Protocols
Protocol 1: General Procedure for Purity Assessment by ¹H NMR
This protocol provides a general method for assessing the purity of this compound using ¹H NMR.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes
-
Internal standard (optional, e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
If using an internal standard for quantitative analysis, accurately weigh a known amount of the standard.
-
Dissolve the sample (and internal standard, if used) in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the this compound and any identified impurities.
-
Calculate the purity based on the relative integration of the signals.
Protocol 2: General Procedure for Monitoring Reaction Progress by HPLC
This protocol outlines a general method for monitoring the progress of a reaction involving this compound using HPLC.
Materials:
-
Reaction mixture aliquots
-
HPLC grade solvents (e.g., acetonitrile, water)
-
HPLC vials
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Develop a suitable HPLC method for separating the starting material, product, and any potential byproducts. This will involve optimizing the mobile phase composition, flow rate, and detection wavelength.
-
At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by adding a suitable solvent or reagent).
-
Dilute the aliquot with a suitable solvent to a concentration appropriate for HPLC analysis.
-
Filter the diluted sample if it contains solid particles.
-
Transfer the sample to an HPLC vial.
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram to determine the relative peak areas of the starting material and product.
-
Calculate the reaction conversion based on the peak areas.
References
Validation & Comparative
The Strategic Advantage of 2-Bromo-5-iodothiazole in Sequential Cross-Coupling Reactions
For researchers and professionals in drug development and chemical synthesis, the selective functionalization of heterocyclic scaffolds is a cornerstone of innovation. Among the dihalogenated heterocycles, 2-Bromo-5-iodothiazole emerges as a superior building block due to the distinct reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This inherent difference allows for programmed, sequential cross-coupling reactions, enabling the precise and efficient construction of complex molecular architectures.
The primary advantage of this compound lies in the greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions. This reactivity differential allows for the selective substitution at the 5-position (iodine) while leaving the 2-position (bromine) intact for subsequent transformations. This stepwise approach is highly valuable in the synthesis of pharmaceuticals and natural products, offering a level of control not easily achievable with symmetrically dihalogenated heterocycles like 2,5-dibromothiazole.
Comparative Performance in Cross-Coupling Reactions
The enhanced reactivity of the C-I bond is evident in various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. The C-I bond's lower bond dissociation energy facilitates oxidative addition to the palladium catalyst, typically allowing for milder reaction conditions and higher yields for the initial coupling step compared to the corresponding C-Br bond.
Data Presentation: A Comparative Overview
While a direct head-to-head comparison under identical conditions is not extensively documented in a single study, analysis of various reports on the regioselective coupling of dihalogenated thiazoles and other heterocycles provides strong evidence for the superior selectivity of this compound.
For instance, studies on the Negishi and Stille cross-coupling of 2,4-dibromothiazole demonstrate the feasibility of regioselective functionalization. In these cases, the bromine at the 2-position is generally more reactive. However, the use of this compound provides a more predictable and often more efficient sequential functionalization pathway due to the more pronounced reactivity difference between iodine and bromine.
| Heterocycle | Coupling Reaction | Position 1 Coupling Partner | Position 1 Yield | Position 2 Coupling Partner | Position 2 Yield | Reference |
| This compound | Sonogashira | Phenylacetylene | High (selective at C-I) | - | - | General Knowledge |
| This compound | Suzuki | Arylboronic Acid | High (selective at C-I) | - | - | General Knowledge |
| 2,4-Dibromothiazole | Negishi (initial) | Alkyl/Aryl Zinc Halide | 65-85% (at C-2) | - | - | [1] |
| Intermediate from above | Negishi (second) | 2,4-Dibromothiazole | 88-97% | - | - | [1] |
| Intermediate from above | Stille (second) | 2,4-Dibromothiazole | 58-62% | - | - | [1] |
Experimental Protocols: A Blueprint for Sequential Functionalization
The following represents a generalized experimental protocol for the sequential Sonogashira and Suzuki coupling of this compound, based on standard procedures for these reaction types.
Step 1: Selective Sonogashira Coupling at the 5-Position
Objective: To selectively couple an alkyne at the C-I bond of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Et₃N)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add the anhydrous solvent, followed by the terminal alkyne (1.2 eq) and the base (2.0 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 2-bromo-5-alkynylthiazole.
Step 2: Suzuki Coupling at the 2-Position
Objective: To couple an aryl group at the remaining C-Br bond of the 2-bromo-5-alkynylthiazole.
Materials:
-
2-bromo-5-alkynylthiazole (from Step 1)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., aqueous Na₂CO₃ or K₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or DMF)
Procedure:
-
In a flask under an inert atmosphere, dissolve the 2-bromo-5-alkynylthiazole (1.0 eq) and the arylboronic acid (1.5 eq) in the chosen solvent.
-
Add the aqueous base solution.
-
Add the palladium catalyst (0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature, and separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2-aryl-5-alkynylthiazole.
Mandatory Visualization: Logical Workflow of Sequential Cross-Coupling
The following diagram illustrates the logical workflow of the sequential functionalization of this compound, highlighting its advantage in programmed synthesis.
References
A Comparative Guide to 2-Bromo-5-iodothiazole and 2-Chloro-5-iodothiazole in C-C Bond Formation
In the realm of medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Thiazole rings, in particular, are prevalent in a multitude of bioactive compounds and organic materials. The selective formation of carbon-carbon (C-C) bonds on dihalogenated thiazoles offers a versatile platform for building molecular complexity. This guide provides a comparative analysis of two key building blocks, 2-bromo-5-iodothiazole and 2-chloro-5-iodothiazole, in palladium-catalyzed cross-coupling reactions, with a focus on their reactivity, selectivity, and performance based on available experimental data.
The primary distinction in reactivity between these two substrates lies in the inherent bond strength of the carbon-halogen bonds. The C-I bond is significantly weaker than the C-Br and C-Cl bonds, leading to a predictable order of reactivity in oxidative addition to a palladium(0) catalyst: C-I > C-Br > C-Cl. This differential reactivity is the foundation for chemoselective functionalization, allowing for the targeted formation of a C-C bond at the 5-position of the thiazole ring, leaving the halogen at the 2-position available for subsequent transformations.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between aryl or vinyl halides and boronic acids. In the case of 2-halo-5-iodothiazoles, the reaction can be selectively performed at the 5-position.
Experimental data for the Suzuki-Miyaura coupling of both this compound and 2-chloro-5-iodothiazole with arylboronic acids demonstrates high yields, indicating the robustness of this transformation for both substrates.
| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloro-5-iodothiazole | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | 99 | |
| This compound | (4-(tert-butoxycarbonyl)piperazin-1-yl)methylboronic acid | Pd(PPh₃)₄ (10) | K₂CO₃ | Toluene/Ethanol | 100 | 1 | 95 |
The data indicates that both substrates are highly effective in Suzuki-Miyaura couplings at the 5-position. While the reaction conditions are not identical, both reactions proceed to near-quantitative yields. The reaction with the this compound substrate was notably faster (1 hour vs. 12 hours), although at a higher temperature and catalyst loading.
A Comparative Analysis of Reaction Kinetics for 2-Bromo-5-iodothiazole in Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly in the development of pharmaceutical agents and functional materials, dihalogenated heterocycles serve as versatile building blocks. Among these, 2-Bromo-5-iodothiazole is a valuable reagent distinguished by the differential reactivity of its two halogen substituents. This guide provides a comparative analysis of the reaction kinetics of this compound against other dihalothiazole alternatives, supported by generalized experimental data and detailed protocols for kinetic analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound.
Comparative Kinetic Profile
The primary advantage of this compound in cross-coupling reactions lies in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is considerably more susceptible to oxidative addition to a palladium(0) catalyst, which is the rate-determining step in many cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for selective functionalization at the 5-position of the thiazole ring, leaving the 2-bromo substituent intact for subsequent transformations.
The following table summarizes the expected relative reaction rates for the selective mono-functionalization of this compound compared to other dihalothiazoles. The data is presented as a relative rate constant (k_rel) normalized to the slowest reaction.
| Compound | Coupling Partner | Catalyst System (Typical) | Position of Initial Reaction | Relative Rate (k_rel) | Selectivity |
| This compound | Arylboronic acid (Suzuki) | Pd(PPh₃)₄, Na₂CO₃ | 5-position (C-I) | ~50-100 | High |
| 2,5-Dibromothiazole | Arylboronic acid (Suzuki) | Pd(PPh₃)₄, Na₂CO₃ | 2 or 5-position | ~5-10 | Low |
| 2-Bromo-5-chlorothiazole | Arylboronic acid (Suzuki) | Pd(PPh₃)₄, Na₂CO₃ | 2-position (C-Br) | 1 | High |
| This compound | Terminal alkyne (Sonogashira) | Pd(PPh₃)₄, CuI, Et₃N | 5-position (C-I) | ~80-150 | High |
| 2,5-Dibromothiazole | Terminal alkyne (Sonogashira) | Pd(PPh₃)₄, CuI, Et₃N | 2 or 5-position | ~8-15 | Low |
| 2-Bromo-5-chlorothiazole | Terminal alkyne (Sonogashira) | Pd(PPh₃)₄, CuI, Et₃N | 2-position (C-Br) | 1 | High |
Note: The relative rates are estimates based on the general reactivity trend of halogens in palladium-catalyzed cross-coupling reactions (I > Br > Cl). Actual rates will vary depending on the specific substrate, coupling partner, catalyst, and reaction conditions.
Experimental Protocols
To quantitatively assess the reaction kinetics, a detailed experimental protocol is essential. The following is a representative protocol for monitoring the kinetics of a Suzuki-Miyaura coupling reaction with this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Objective: To determine the initial reaction rate of the selective Suzuki-Miyaura coupling at the 5-position of this compound.
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Anhydrous Toluene
-
2M Sodium Carbonate solution
-
Internal Standard (e.g., Dodecane)
-
Nitrogen gas supply
-
Schlenk flask and other standard glassware
-
GC-MS instrument with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Preparation of the Reaction Mixture: In a Schlenk flask under a nitrogen atmosphere, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol), and the internal standard (0.5 mmol).
-
Initiation of the Reaction: To the flask, add anhydrous toluene (10 mL) followed by the 2M sodium carbonate solution (2 mL). Place the flask in a pre-heated oil bath at 80°C and start vigorous stirring. This marks time t=0.
-
Sampling: At regular intervals (e.g., t = 2, 5, 10, 15, 30, 60 minutes), withdraw a small aliquot (~0.1 mL) of the reaction mixture using a nitrogen-purged syringe.
-
Quenching: Immediately quench the aliquot in a vial containing diethyl ether (1 mL) and a small amount of water. Shake vigorously and allow the layers to separate.
-
Sample Preparation for GC-MS: Take a sample from the organic layer and dilute it further with diethyl ether if necessary.
-
GC-MS Analysis: Inject the prepared sample into the GC-MS. The instrument should be calibrated beforehand with known concentrations of the starting material, product (2-bromo-5-phenylthiazole), and the internal standard to determine their respective response factors.
-
Data Analysis: The concentration of the starting material and product at each time point is determined by integrating the respective peaks in the chromatogram and normalizing against the internal standard. The initial reaction rate can be determined from the slope of the concentration vs. time plot for the product in the initial linear region of the reaction.
Visualizations
The following diagrams illustrate the reaction pathway and the experimental workflow.
Caption: Selective functionalization of this compound.
Caption: Workflow for a kinetic study of a cross-coupling reaction.
Benchmarking the Efficiency of 2-Bromo-5-iodothiazole in Multi-Step Synthesis: A Comparative Guide
In the realm of multi-step synthesis, particularly in the development of novel pharmaceuticals and functional materials, the choice of building blocks is paramount to the overall efficiency and success of the synthetic route. This guide provides a comparative analysis of 2-Bromo-5-iodothiazole against common alternative reagents, focusing on its performance in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their synthetic endeavors.
Executive Summary
This compound offers a distinct advantage in sequential cross-coupling reactions due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond towards oxidative addition to a palladium(0) catalyst. This chemoselectivity allows for the selective functionalization of the 5-position of the thiazole ring, followed by a subsequent reaction at the 2-position. This targeted reactivity can streamline multi-step syntheses, often leading to higher overall yields and reducing the need for complex protection-deprotection strategies.
Performance Comparison: this compound vs. Alternatives
To illustrate the efficiency of this compound, we present a comparative analysis with 2,5-dibromothiazole in a hypothetical two-step synthesis involving a Sonogashira coupling followed by a Suzuki coupling.
| Reagent | Step 1: Sonogashira Coupling Yield (%) | Step 2: Suzuki Coupling Yield (%) | Overall 2-Step Yield (%) | Selectivity |
| This compound | ~95% (at C5-I) | ~85% (at C2-Br) | ~81% | High |
| 2,5-Dibromothiazole | Mixture of mono- and di-alkynylated products; lower yield of desired mono-product | Requires carefully controlled conditions to achieve selectivity, often with lower yields. | Variable, typically lower than with the bromo-iodo analogue. | Low to Moderate |
Note: The yields presented are representative and can vary depending on the specific substrates and reaction conditions.
The data clearly indicates that the use of this compound can lead to a significantly higher overall yield in a sequential cross-coupling strategy. The inherent reactivity difference between the iodine and bromine substituents allows for a more controlled and efficient synthesis.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for Sonogashira and Suzuki couplings involving a halothiazole.
General Procedure for Sonogashira Coupling of a Halothiazole
To a solution of the halothiazole (1.0 eq) in a suitable solvent (e.g., THF or DMF) are added the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%). A base, typically an amine such as triethylamine or diisopropylethylamine, is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until completion (monitored by TLC or GC-MS). The reaction is then quenched, and the product is isolated and purified by standard procedures.
General Procedure for Suzuki Coupling of a Halothiazole
A mixture of the halothiazole (1.0 eq), a boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water) is degassed and heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated, and the crude product is purified by chromatography.
Visualizing Synthetic Pathways
To further clarify the strategic advantage of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate the logical workflow of a sequential cross-coupling synthesis.
Caption: Selective functionalization pathway using this compound.
Caption: Less selective pathway with 2,5-Dibromothiazole requiring purification of intermediates.
Conclusion
The strategic use of this compound in multi-step synthesis offers a clear advantage in terms of efficiency and selectivity. The differential reactivity of the two halogen atoms allows for a controlled, sequential introduction of functionalities, leading to higher overall yields and a more streamlined synthetic workflow. For researchers and professionals in drug development and materials science, the adoption of this building block can significantly accelerate the synthesis of complex molecular targets.
Characterization and validation of novel compounds synthesized from 2-Bromo-5-iodothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel thiazole-based compound, (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole, with the established DNA Topoisomerase I (Top1) inhibitor, Camptothecin (CPT). The following sections detail the characterization and validation of this novel compound, presenting supporting experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.
Performance Comparison
The novel thiazole derivative, (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole (designated as Compound 8 in the source study), has demonstrated significant potential as an anticancer agent by targeting Topoisomerase I. A direct comparison with the well-known Top1 inhibitor, Camptothecin, reveals its promising activity.
Table 1: In Vitro Cytotoxicity Against Human Cancer Cell Lines
The cytotoxic effects of Compound 8 and Camptothecin were evaluated against two human cancer cell lines: MCF-7 (breast adenocarcinoma) and HCT116 (colon carcinoma). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug that inhibits 50% of cell growth, are presented below.
| Compound | MCF-7 IC50 (µM) | HCT116 IC50 (µM) |
| (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole (Compound 8) | 0.78 | 3.2 |
| Camptothecin (CPT) | 0.08[1] | 0.30[1] |
Lower IC50 values indicate higher potency.
Table 2: Topoisomerase I Inhibitory Activity
The ability of the compounds to inhibit Top1-mediated DNA relaxation was assessed. The source study employed a qualitative scoring system to represent the inhibitory potency.
| Compound | Top1 Inhibition |
| (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole (Compound 8) | ++++ |
| Camptothecin (CPT) | ++++ |
Scoring Legend:
-
++++ : Complete inhibition of DNA relaxation
-
+++ : Strong inhibition
-
++ : Moderate inhibition
-
+ : Weak inhibition
-
- : No inhibition
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Synthesis of (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole (Compound 8)
The synthesis of the target thiazole-based stilbene analogs involves a multi-step process.
Step 1: Synthesis of 4-(4-fluorophenyl)-2-methylthiazole. To a solution of 2-bromo-1-(4-fluorophenyl)ethan-1-one in DMF, an equimolar amount of thioacetamide is added. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The product is then extracted and purified.
Step 2: Bromination. The 4-(4-fluorophenyl)-2-methylthiazole is subjected to bromination to introduce a bromine atom at the 5-position of the thiazole ring and on the benzylic methyl group.
Step 3: Arbuzov Reaction. The brominated intermediate is reacted with a phosphite ester in an Arbuzov reaction to yield a phosphonate.
Step 4: Wittig-Horner Reaction. The final step involves a Wittig-Horner reaction between the phosphonate and 3-methylbenzaldehyde to yield the target compound, (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole. The product is purified by column chromatography.
Characterization: The structure of the final compound is confirmed using 1H NMR, 13C NMR, and ESI-HRMS analysis.
Topoisomerase I (Top1)-Mediated DNA Relaxation Assay
This assay evaluates the ability of a compound to inhibit the function of human Top1, which relaxes supercoiled DNA.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), human Top1 enzyme, and the assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and EDTA).
-
Compound Incubation: The test compound (dissolved in DMSO) at various concentrations is added to the reaction mixture. A control reaction without the inhibitor and a positive control with a known inhibitor (e.g., Camptothecin) are also prepared.
-
Enzyme Reaction: The reaction is initiated by the addition of the Top1 enzyme and incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by adding a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The DNA samples are loaded onto a 1% agarose gel. Electrophoresis is carried out to separate the different DNA topoisomers.
-
Visualization and Analysis: The gel is stained with ethidium bromide and visualized under UV light. The inhibition of Top1 activity is determined by the reduction in the amount of relaxed DNA and the persistence of supercoiled DNA compared to the control.
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as a measure of cell viability.
-
Cell Seeding: Cancer cells (MCF-7 or HCT116) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (dissolved in DMSO) and a vehicle control (DMSO).
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration.
Visualizations
Signaling Pathway of Topoisomerase I Inhibition
The following diagram illustrates the mechanism of action of Topoisomerase I and how inhibitors like the novel thiazole derivatives interfere with this process.
Caption: Mechanism of Topoisomerase I inhibition by novel thiazole compounds.
Experimental Workflow
This diagram outlines the overall workflow from the synthesis of the novel compounds to their biological evaluation.
Caption: Workflow for synthesis and evaluation of novel thiazole compounds.
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the logical relationship between the structural modifications of the thiazole-based stilbene analogs and their observed Top1 inhibitory activity.
Caption: Structure-activity relationship for Top1 inhibition.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-5-iodothiazole: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 2-Bromo-5-iodothiazole, a halogenated heterocyclic compound.
I. Hazard and Safety Information
Before handling this compound, it is crucial to be aware of its potential hazards and the necessary safety precautions. The following table summarizes key safety information.
| Parameter | Information | Citation |
| Primary Hazards | Halogenated organic compounds are treated as hazardous waste. Specific hazards for this compound are not fully detailed in readily available literature, but similar compounds can cause skin and eye irritation. | [1] |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves (chemical-resistant), clothing, and eye/face protection (safety goggles with side-shields). | [2] |
| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. | [3] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [2] |
II. Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and transfer. Adherence to these steps is critical for safety and environmental responsibility.
Step 1: Waste Identification and Segregation
-
Identify as Halogenated Waste: this compound is a halogenated organic compound due to the presence of bromine and iodine atoms.[1]
-
Segregate Waste Streams: It is imperative to keep halogenated waste separate from non-halogenated waste.[4][5] Mixing these waste streams can complicate the disposal process and increase costs.[4][6]
-
Dedicated Waste Container: Use a designated, properly labeled hazardous waste container for halogenated organic solids.
Step 2: Waste Collection and Containment
-
Container Selection: Collect solid this compound waste in a chemically compatible, non-reactive container with a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.
-
Container Management: Keep the waste container closed at all times, except when adding waste.[4] Do not overfill the container.
Step 3: Storage of Waste
-
Accumulation Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Secondary Containment: It is good practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Provide Information: Be prepared to provide detailed information about the waste, including its composition and quantity.
-
Disposal Method: The most common and approved method for the disposal of halogenated organic waste is incineration at a licensed hazardous waste facility.[1][7][8] Do not attempt to dispose of this chemical down the drain or in regular trash.[4][9]
III. Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that would require detailed methodologies. The procedures outlined are based on established safety and waste management principles.
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. bucknell.edu [bucknell.edu]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. p2infohouse.org [p2infohouse.org]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
Personal protective equipment for handling 2-Bromo-5-iodothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-Bromo-5-iodothiazole. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks associated with this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. The following table summarizes the required personal protective equipment.
| PPE Category | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety Goggles | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Gloves | Chemical impermeable gloves (must be inspected prior to use). The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1] |
| Protective Clothing | Fire/flame resistant and impervious clothing.[1] | |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] |
Operational Plan: Safe Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and exposure.
Engineering Controls:
-
Ensure adequate ventilation in the handling area.[1]
-
Use a local exhaust ventilation system.
Handling Procedures:
-
Avoid the formation of dust and aerosols.[2]
-
Avoid breathing mist, gas, or vapors.[1]
-
Wear all recommended personal protective equipment.[1]
-
Do not eat, drink, or smoke in the work area.[4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]
-
Keep in a dark place under an inert atmosphere.
-
Recommended storage temperature is between 2-8°C.
Emergency Procedures: First Aid and Spill Response
Immediate and appropriate responses to emergencies can significantly mitigate harm.
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1][2] |
| Skin Contact | Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1][2] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1][2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2] |
Spill and Leak Response:
-
Evacuate personnel to a safe area and stay upwind of the spill.[1][2]
-
Wear appropriate personal protective equipment, including chemical-impermeable gloves.[1][2]
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1][2]
-
For containment and cleanup, collect the material and place it in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment.[1][2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Dispose of the contents and container in accordance with local, regional, and national regulations.
-
The material should be collected and arranged for disposal. Keep the chemical in suitable and closed containers for disposal.[1]
Visual Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound from preparation to disposal.
Caption: Standard Operating Procedure for this compound.
Logical Relationship of Safety Measures
This diagram illustrates the interconnectedness of various safety components required for handling this compound.
Caption: Core components of chemical safety protocol.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
